Product packaging for 6-fluoro-2H,3H-furo[2,3-b]pyridine(Cat. No.:CAS No. 2470438-70-9)

6-fluoro-2H,3H-furo[2,3-b]pyridine

Cat. No.: B2468939
CAS No.: 2470438-70-9
M. Wt: 139.129
InChI Key: ZKZBOAZBOXKZGC-UHFFFAOYSA-N
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Description

6-fluoro-2H,3H-furo[2,3-b]pyridine is a fused heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The furopyridine scaffold is recognized as a privileged structure in the design of bioactive molecules due to its similarity to natural nucleotides and its favorable physicochemical properties . This specific fluoro-substituted derivative offers researchers a key intermediate for further chemical transformations, including cross-coupling and nucleophilic substitution reactions, to create novel compounds for biological evaluation . Furopyridine-based compounds demonstrate a wide spectrum of pharmacological activities in scientific research. They have been investigated as potent inhibitors of various kinase targets, such as the PI3K/AKT pathway—a crucial signaling route often dysregulated in cancers—as well as cyclin-dependent kinases (CDK2), CLKs, and DYRK1A . The incorporation of a fluorine atom is a common strategy in lead optimization, as it can influence a molecule's electronic distribution, metabolic stability, and binding affinity. Researchers utilize this compound and its analogs to develop potential therapeutic agents targeting proliferative diseases, with studies showing that such derivatives can induce cell cycle arrest and trigger apoptosis in cancer cell lines . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6FNO B2468939 6-fluoro-2H,3H-furo[2,3-b]pyridine CAS No. 2470438-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-2,3-dihydrofuro[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-6-2-1-5-3-4-10-7(5)9-6/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZBOAZBOXKZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Proposed Synthetic Route for 6-fluoro-2H,3H-furo[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 6-fluoro-2H,3H-furo[2,3-b]pyridine, a heterocyclic scaffold of interest in medicinal chemistry. Due to the absence of a documented direct synthesis in the current literature, this paper constructs a viable multi-step synthetic route based on established methodologies for the formation of the furo[2,3-b]pyridine core and the introduction of fluorine into the pyridine ring. This document provides detailed, step-by-step experimental protocols, a comprehensive table of reactants and expected yields, and visual representations of the synthetic workflow to aid researchers in the practical synthesis of this target molecule.

Introduction

The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities.[1][2] The incorporation of a fluorine atom into such scaffolds can significantly modulate their physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability and improved biological activity.[1] This guide focuses on the synthesis of a specific, novel derivative, this compound, which holds potential for applications in drug discovery and development.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process commencing with the fluorination of a commercially available dichloropyridine, followed by the construction of the fused dihydrofuran ring. The overall synthetic scheme is depicted below.

Synthetic Pathway A 2,6-dichloropyridine B 2-chloro-6-fluoropyridine A->B KF, DMSO, 180-190°C C 6-fluoro-2-methoxypyridine B->C NaOMe, MeOH D 3-allyl-6-fluoro-2-methoxypyridine C->D 1. n-BuLi, THF, -78°C 2. Allyl bromide E 2-(6-fluoro-2-methoxypyridin-3-yl)ethane-1,2-diol D->E OsO4, NMO, acetone/water F 2-(6-fluoro-2-methoxypyridin-3-yl)acetaldehyde E->F NaIO4, CH2Cl2/water G This compound F->G 1. NaBH4, MeOH 2. H+ (acid catalyst)

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-chloro-6-fluoropyridine

This initial step involves a nucleophilic aromatic substitution to selectively replace one chlorine atom with fluorine.

  • Reaction: 2,6-dichloropyridine is reacted with potassium fluoride in dimethyl sulfoxide (DMSO) at elevated temperatures.

  • Detailed Protocol:

    • To a stirred suspension of anhydrous potassium fluoride (1.1 equivalents) in DMSO, add 2,6-dichloropyridine (1.0 equivalent).

    • Heat the reaction mixture to 180-190°C and maintain this temperature for 8-10 hours, monitoring the reaction progress by GC-MS.

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation to yield 2-chloro-6-fluoropyridine.

Step 2: Synthesis of 6-fluoro-2-methoxypyridine

The remaining chlorine atom is substituted with a methoxy group, which will serve as a handle for subsequent functionalization.

  • Reaction: 2-chloro-6-fluoropyridine is treated with sodium methoxide in methanol.

  • Detailed Protocol:

    • Prepare a solution of sodium methoxide by carefully adding sodium metal (1.2 equivalents) to anhydrous methanol under an inert atmosphere.

    • To this solution, add 2-chloro-6-fluoropyridine (1.0 equivalent) dropwise at room temperature.

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture and carefully neutralize it with a saturated aqueous solution of ammonium chloride.

    • Remove the methanol under reduced pressure.

    • Extract the residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the product by column chromatography on silica gel.

Step 3: Synthesis of 3-allyl-6-fluoro-2-methoxypyridine

Introduction of an allyl group at the 3-position of the pyridine ring is achieved through ortho-lithiation followed by alkylation.

  • Reaction: 6-fluoro-2-methoxypyridine is lithiated with n-butyllithium and then quenched with allyl bromide.

  • Detailed Protocol:

    • Dissolve 6-fluoro-2-methoxypyridine (1.0 equivalent) in anhydrous THF and cool the solution to -78°C under an argon atmosphere.

    • Add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise, maintaining the temperature at -78°C.

    • Stir the mixture at this temperature for 1 hour.

    • Add allyl bromide (1.2 equivalents) dropwise and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 4: Synthesis of 2-(6-fluoro-2-methoxypyridin-3-yl)ethane-1,2-diol

The allyl group is dihydroxylated to form a diol, a precursor for the dihydrofuran ring.

  • Reaction: 3-allyl-6-fluoro-2-methoxypyridine is treated with osmium tetroxide and N-methylmorpholine N-oxide (NMO).

  • Detailed Protocol:

    • Dissolve 3-allyl-6-fluoro-2-methoxypyridine (1.0 equivalent) in a mixture of acetone and water (10:1).

    • Add N-methylmorpholine N-oxide (NMO) (1.5 equivalents) to the solution.

    • Add a catalytic amount of osmium tetroxide (0.02 equivalents, as a solution in toluene) and stir the mixture at room temperature for 12-16 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the resulting diol by column chromatography.

Step 5: Synthesis of 2-(6-fluoro-2-methoxypyridin-3-yl)acetaldehyde

The diol is cleaved to form the corresponding aldehyde.

  • Reaction: The diol is treated with sodium periodate.

  • Detailed Protocol:

    • Dissolve the diol (1.0 equivalent) in a mixture of dichloromethane and water (1:1).

    • Add sodium periodate (1.2 equivalents) portion-wise at 0°C.

    • Stir the reaction mixture vigorously at room temperature for 2-3 hours.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure at low temperature to avoid polymerization of the aldehyde. The crude aldehyde is often used directly in the next step without further purification.

Step 6: Synthesis of this compound

The final step involves the reduction of the aldehyde to an alcohol, followed by acid-catalyzed intramolecular cyclization to form the dihydrofuran ring.

  • Reaction: The aldehyde is first reduced with sodium borohydride, and the resulting alcohol is then cyclized under acidic conditions.

  • Detailed Protocol:

    • Dissolve the crude aldehyde from the previous step in methanol and cool the solution to 0°C.

    • Add sodium borohydride (1.1 equivalents) portion-wise.

    • Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature.

    • Quench the reaction by the dropwise addition of water.

    • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 40 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.

    • Dissolve the crude alcohol in a suitable solvent such as toluene and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify the final product by column chromatography.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic route, with estimated yields based on similar transformations reported in the literature.

StepStarting MaterialReagents and ConditionsProductMolecular Weight ( g/mol )Estimated Yield (%)
12,6-dichloropyridineKF, DMSO, 180-190°C2-chloro-6-fluoropyridine131.5470-80
22-chloro-6-fluoropyridineNaOMe, MeOH, reflux6-fluoro-2-methoxypyridine127.1185-95
36-fluoro-2-methoxypyridinen-BuLi, THF, -78°C; Allyl bromide3-allyl-6-fluoro-2-methoxypyridine167.1860-70
43-allyl-6-fluoro-2-methoxypyridineOsO4 (cat.), NMO, acetone/water2-(6-fluoro-2-methoxypyridin-3-yl)ethane-1,2-diol201.1880-90
52-(6-fluoro-2-methoxypyridin-3-yl)ethane-1,2-diolNaIO4, CH2Cl2/water2-(6-fluoro-2-methoxypyridin-3-yl)acetaldehyde169.1570-80 (crude)
62-(6-fluoro-2-methoxypyridin-3-yl)acetaldehyde1. NaBH4, MeOH; 2. H+This compound153.1450-60 (over 2 steps)

Conclusion

This technical guide provides a detailed and actionable synthetic route for the preparation of this compound. By leveraging established chemical transformations for the synthesis of fluorinated pyridines and the construction of the furo[2,3-b]pyridine core, this proposed pathway offers a logical and feasible approach for researchers. The provided experimental protocols, data summary, and workflow visualization are intended to facilitate the successful synthesis of this novel compound for further investigation in medicinal chemistry and drug development programs. The furo[2,3-b]pyridine core is a known pharmacophore, and the introduction of fluorine is a common strategy to enhance drug-like properties.[1][2]

References

An In-Depth Technical Guide to 6-fluoro-2H,3H-furo[2,3-b]pyridine: Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 6-fluoro-2H,3H-furo[2,3-b]pyridine is a novel chemical entity for which specific experimental data is not publicly available. This guide provides a comprehensive overview based on the established properties of its structural analogs and parent heterocyclic systems. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction

The furo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, while the saturation of the furan ring to its dihydro form introduces three-dimensionality, which can be crucial for specific biological interactions. This guide explores the predicted physical and chemical properties, a proposed synthetic route, and the potential biological significance of the novel compound, this compound.

Predicted Physical and Chemical Properties

While experimental data for this compound is unavailable, we can infer its properties from closely related compounds. The following tables summarize the known and predicted properties of the target compound and its structural analogs.

Table 1: Predicted Properties of this compound
PropertyPredicted Value
Molecular Formula C₇H₆FNO
Molecular Weight 139.13 g/mol
Appearance Likely a solid or oil at room temperature
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.
Boiling Point Predicted to be higher than its non-fluorinated analog due to increased polarity.
Melting Point Dependent on crystalline packing; likely a low to moderate melting point solid.
Table 2: Comparative Physical Properties of Furo[2,3-b]pyridine Analogs
CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberReference
Furo[2,3-b]pyridine C₇H₅NO119.12272-01-5[3]
Furo[3,2-b]pyridine C₇H₅NO119.12272-62-8[4]
2,3-Dihydrofuro[3,2-b]pyridine C₇H₇NO121.1495837-09-5[5]
2-Methyl-2,3-dihydrofuro[3,2-b]pyridine C₈H₉NO135.1669022-81-7[6]

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound could involve the key steps of O-alkylation of a fluorinated hydroxypyridine followed by intramolecular cyclization.

Synthetic_Pathway A 5-Fluoro-2-hydroxypyridine C Intermediate A A->C K2CO3, Acetone B Allyl bromide B->C E Intermediate B (Epoxide) C->E Oxidation D m-CPBA D->E G This compound E->G Intramolecular Cyclization F Base (e.g., NaH) F->G

Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol: Intramolecular Cyclization

The following is a generalized protocol for the intramolecular cyclization step, based on established methods for the synthesis of 2,3-dihydrofurans.[7]

  • Reactant Preparation: The epoxide intermediate (Intermediate B, 1 equivalent) is dissolved in a dry, aprotic solvent such as anhydrous DMF or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Sodium hydride (NaH, 1.2 equivalents) as a 60% dispersion in mineral oil is added portion-wise to the solution at 0 °C to control the exothermic reaction and hydrogen gas evolution.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to 60-80 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Predicted Spectroscopic Data

  • ¹H NMR: The spectrum is expected to show characteristic signals for the protons on the dihydrofuran ring, likely two multiplets in the regions of 3.0-3.5 ppm (for the -CH₂- group) and 4.5-5.0 ppm (for the -O-CH₂- group). The protons on the pyridine ring would appear in the aromatic region (7.0-8.5 ppm), with splitting patterns influenced by the fluorine atom.

  • ¹³C NMR: The spectrum would display signals for the aliphatic carbons of the dihydrofuran ring at approximately 20-30 ppm and 65-75 ppm. The aromatic carbons of the pyridine ring would resonate between 110-160 ppm, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 139.13.

Biological Significance and Potential Signaling Pathways

Derivatives of the furo[2,3-b]pyridine scaffold have been reported to possess a variety of biological activities, making them attractive candidates for drug discovery.[1][8] These activities include:

  • Anticancer Activity: Some furo[2,3-b]pyridine derivatives have shown potent cytotoxic effects against various cancer cell lines.[2][8]

  • Antimicrobial and Antifungal Activity: The scaffold is also found in compounds with significant antibacterial and antifungal properties.[9][10]

  • Enzyme Inhibition: Furo[2,3-b]pyridines have been investigated as inhibitors of various enzymes, which could be relevant for a range of therapeutic applications.

Many small molecule anticancer drugs target protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival. It is plausible that novel furo[2,3-b]pyridine derivatives could be designed to target such pathways.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor 6-fluoro-2H,3H- furo[2,3-b]pyridine (Hypothetical Inhibitor) Inhibitor->Kinase2 Inhibition

Figure 2: A generic kinase signaling pathway potentially targeted by furo[2,3-b]pyridine derivatives.

Conclusion

While this compound remains a hypothetical compound, the analysis of its structural analogs suggests that it is a synthetically accessible molecule with the potential for interesting biological activities. The furo[2,3-b]pyridine core is a well-established pharmacophore, and the introduction of a fluorine atom and a dihydrofuran ring offers opportunities for fine-tuning its physicochemical and biological properties. This guide provides a foundational understanding for researchers interested in the synthesis and evaluation of this and related novel heterocyclic compounds for drug discovery and development. Further experimental work is required to validate these predictions and fully elucidate the properties of this intriguing molecule.

References

Elucidation of 6-fluoro-2,3-dihydrofuro[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the novel heterocyclic compound, 6-fluoro-2,3-dihydrofuro[2,3-b]pyridine. Due to the absence of publicly available experimental data for this specific molecule, this document outlines a predictive approach to its structural characterization based on established spectroscopic principles and data from analogous compounds.

Predicted Molecular Structure and Properties

6-fluoro-2,3-dihydrofuro[2,3-b]pyridine is a bicyclic heterocyclic compound. Its structure consists of a pyridine ring fused to a dihydrofuran ring, with a fluorine atom substituted at the 6-position of the pyridine ring.

PropertyPredicted Value
Molecular FormulaC₇H₆FNO
Molecular Weight139.13 g/mol
IUPAC Name6-fluoro-2,3-dihydrofuro[2,3-b]pyridine

Proposed Synthesis

A plausible synthetic route to 6-fluoro-2,3-dihydrofuro[2,3-b]pyridine is proposed, commencing from a commercially available substituted pyridine. This proposed pathway is based on established methodologies for the synthesis of furo[2,3-b]pyridine derivatives.

Synthesis_Pathway cluster_start Starting Material cluster_reaction1 Step 1: Nucleophilic Substitution cluster_reaction2 Step 2: Claisen Rearrangement cluster_reaction3 Step 3: Ozonolysis and Reduction cluster_reaction4 Step 4: Intramolecular Cyclization 2-chloro-6-fluoropyridine 2-chloro-6-fluoropyridine Intermediate_1 2-(allyloxy)-6-fluoropyridine 2-chloro-6-fluoropyridine->Intermediate_1 Allyl alcohol, NaH Intermediate_2 3-allyl-6-fluoro-pyridin-2(1H)-one Intermediate_1->Intermediate_2 Heat Intermediate_3 6-fluoro-3-(2-hydroxyethyl)-pyridin-2(1H)-one Intermediate_2->Intermediate_3 1. O3 2. NaBH4 Final_Product 6-fluoro-2,3-dihydrofuro[2,3-b]pyridine Intermediate_3->Final_Product Acid catalyst

Caption: Proposed synthetic pathway for 6-fluoro-2,3-dihydrofuro[2,3-b]pyridine.

Experimental Protocol:

A detailed experimental protocol for the proposed synthesis is provided below.

Step 1: Synthesis of 2-(allyloxy)-6-fluoropyridine To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, allyl alcohol is added dropwise. The mixture is stirred for 30 minutes, after which a solution of 2-chloro-6-fluoropyridine in anhydrous THF is added. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of 3-allyl-6-fluoro-pyridin-2(1H)-one 2-(allyloxy)-6-fluoropyridine is heated in a high-boiling solvent such as diphenyl ether under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the product is purified by crystallization or column chromatography.

Step 3: Synthesis of 6-fluoro-3-(2-hydroxyethyl)-pyridin-2(1H)-one A solution of 3-allyl-6-fluoro-pyridin-2(1H)-one in a mixture of dichloromethane and methanol is cooled to -78 °C. Ozone gas is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen gas to remove excess ozone. Sodium borohydride is added portion-wise at -78 °C, and the reaction mixture is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

Step 4: Synthesis of 6-fluoro-2,3-dihydrofuro[2,3-b]pyridine 6-fluoro-3-(2-hydroxyethyl)-pyridin-2(1H)-one is dissolved in a suitable solvent such as toluene, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. After completion of the reaction (monitored by TLC), the mixture is cooled, washed with a saturated aqueous solution of sodium bicarbonate, and the organic layer is dried and concentrated. The final product is purified by column chromatography.

Predicted Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for 6-fluoro-2,3-dihydrofuro[2,3-b]pyridine. These predictions are based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.8ddJ(H,F) ≈ 8.0, J(H,H) ≈ 2.5H-7
~ 6.9ddJ(H,H) ≈ 8.0, J(H,F) ≈ 2.5H-5
~ 4.6tJ(H,H) ≈ 8.5H-2 (CH₂)
~ 3.3tJ(H,H) ≈ 8.5H-3 (CH₂)
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~ 160 (d, ¹J(C,F))C-6
~ 145 (d, ³J(C,F))C-7a
~ 140 (d, ²J(C,F))C-7
~ 115 (d, ²J(C,F))C-5
~ 110C-4a
~ 72C-2
~ 28C-3
Mass Spectrometry
m/zPredicted Assignment
139[M]⁺
111[M - CO]⁺
110[M - C₂H₅]⁺
83[M - C₂H₄O]⁺
IR Spectroscopy
Wavenumber (cm⁻¹)Assignment
~ 3050-3100C-H stretching (aromatic)
~ 2850-2960C-H stretching (aliphatic)
~ 1600-1620C=C stretching (pyridine ring)
~ 1250-1300C-F stretching
~ 1050-1150C-O stretching

Logical Workflow for Structure Elucidation

The confirmation of the structure of 6-fluoro-2,3-dihydrofuro[2,3-b]pyridine from experimental data would follow a logical workflow.

Elucidation_Workflow cluster_start Initial Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_confirmation Structure Confirmation MS Mass Spectrometry (Determine Molecular Weight) 1H_NMR 1H NMR (Proton Environment) MS->1H_NMR 13C_NMR 13C NMR (Carbon Skeleton) 1H_NMR->13C_NMR COSY 2D COSY (H-H Correlation) 13C_NMR->COSY HSQC 2D HSQC (C-H Correlation) COSY->HSQC HMBC 2D HMBC (Long-range C-H Correlation) HSQC->HMBC IR IR Spectroscopy (Functional Groups) HMBC->IR Structure Final Structure Confirmation IR->Structure

Caption: Logical workflow for the structural elucidation of a novel compound.

This guide provides a foundational framework for the synthesis and structural characterization of 6-fluoro-2,3-dihydrofuro[2,3-b]pyridine. The predictive nature of this data necessitates experimental validation for absolute confirmation.

The Rising Potential of 6-Fluoro-2H,3H-furo[2,3-b]pyridine Derivatives in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel heterocyclic scaffolds as privileged structures in medicinal chemistry is a continuous endeavor. Among these, the furo[2,3-b]pyridine core has emerged as a promising pharmacophore, demonstrating a wide spectrum of biological activities. This technical guide delves into the burgeoning field of 6-fluoro-2H,3H-furo[2,3-b]pyridine derivatives, exploring their synthesis, biological evaluation, and potential as next-generation therapeutic agents, with a particular focus on their anticancer properties. While direct research on the 6-fluoro substituted derivatives is still emerging, this guide consolidates findings from the broader furo[2,3-b]pyridine class to provide a comprehensive overview and a predictive framework for the biological activity of these fluorinated analogues.

The Furo[2,3-b]pyridine Scaffold: A Privileged Heterocycle

The furo[2,3-b]pyridine heterocyclic system, a fusion of furan and pyridine rings, has garnered significant attention in medicinal chemistry due to its diverse pharmacological profile.[1] This scaffold is considered a "privileged structure" owing to its ability to interact with multiple biological targets. The incorporation of a fluorine atom at the 6-position is a strategic design element aimed at enhancing the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is known to improve metabolic stability, increase binding affinity, and modulate the electronic properties of a molecule, often leading to enhanced biological activity.

Synthesis of Furo[2,3-b]pyridine Derivatives

The synthesis of the furo[2,3-b]pyridine core can be achieved through various synthetic routes. A common strategy involves the cyclization of appropriately substituted pyridine precursors. For instance, the synthesis of furo[2,3-b]pyridine-2-carboxamides has been reported, which serves as a versatile intermediate for further derivatization.[2] While specific protocols for 6-fluoro derivatives are not widely published, a general synthetic approach can be extrapolated.

General Synthetic Protocol

A plausible synthetic route to this compound derivatives could commence from a commercially available 5-fluoro-2-hydroxypyridine. The following is a generalized experimental protocol based on established methodologies for related heterocyclic systems.

Step 1: O-Alkylation of 5-Fluoro-2-hydroxypyridine

To a solution of 5-fluoro-2-hydroxypyridine in a suitable solvent such as dimethylformamide (DMF), a base like potassium carbonate is added. The mixture is stirred at room temperature, followed by the addition of an appropriate alkylating agent (e.g., ethyl chloroacetate). The reaction is typically heated to facilitate the formation of the ether linkage.

Step 2: Intramolecular Cyclization

The product from the previous step can undergo an intramolecular cyclization reaction to form the fused furo[2,3-b]pyridine ring system. This can be achieved under various conditions, often involving a strong base or a dehydrating agent.

Step 3: Further Derivatization

The resulting furo[2,3-b]pyridine core can be further functionalized at various positions to generate a library of derivatives for biological screening. For example, a carboxylate group at the 2-position can be converted to a carboxamide through reaction with a variety of amines.

Biological Activity: A Focus on Anticancer Potential

Derivatives of the furo[2,3-b]pyridine scaffold have demonstrated significant potential as anticancer agents.[1][3] Their biological activity has been evaluated against a range of cancer cell lines, revealing potent cytotoxic effects.

In Vitro Cytotoxicity

Studies on furo[2,3-b]pyridine derivatives have shown potent cytotoxic activities against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231).[1] While specific IC50 values for 6-fluoro derivatives are not yet available in the public domain, the data from related compounds are promising. For instance, certain furo[2,3-b]pyridone derivatives have shown inhibitory activity against esophageal cancer cell lines.

Table 1: Representative Biological Activity of Furo[2,3-b]pyridine and Related Derivatives

Compound ClassCell Line(s)Activity TypePotencyPotential Target(s)Reference
Furo[2,3-b]pyridine derivativesMCF-7, MDA-MB-231CytotoxicityPotentAKT1, ERα, HER2[1]
Furo[2,3-b]pyridine-2-carboxamidesNCI-60 panelAntiproliferative-Phosphoinositide specific-phospholipase C[2]
Furanopyridinone derivativesKYSE70, KYSE150CytotoxicityIC50 = 0.655 µg/mL (KYSE150, 48h)METAP2, EGFR (predicted)[4]
Mechanism of Action and Cellular Targets

The anticancer activity of furo[2,3-b]pyridine derivatives is believed to be mediated through the modulation of key signaling pathways involved in cancer cell proliferation and survival. Molecular docking studies have suggested potential interactions with several important cancer-related proteins.

Several studies point towards kinase inhibition as a primary mechanism of action. For the broader class of furo[2,3-b]pyridines, potential targets include serine/threonine kinase AKT1 and receptor tyrosine kinases such as HER2 and EGFR.[1][4] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, and its inhibition is a validated strategy in oncology.

Molecular modeling has also implicated phosphoinositide-specific phospholipase C (PI-PLC) as a potential target for furo[2,3-b]pyridine-2-carboxamides.[2] PI-PLC is a key enzyme in signal transduction, and its dysregulation has been linked to cancer.

Experimental Protocols for Biological Evaluation

The assessment of the anticancer potential of novel compounds requires a battery of in vitro assays. A standard workflow for evaluating the biological activity of this compound derivatives would include the following.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength. The cell viability is expressed as a percentage of the control (untreated cells).

Visualizing Pathways and Workflows

To better understand the complex biological processes and experimental designs, graphical representations are invaluable.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_moa Mechanism of Action Studies start Starting Materials (e.g., 5-fluoro-2-hydroxypyridine) step1 Chemical Synthesis & Purification start->step1 step2 Structural Characterization (NMR, MS) step1->step2 screen1 In Vitro Cytotoxicity Assays (e.g., MTT Assay) step2->screen1 screen2 Determination of IC50 Values screen1->screen2 moa1 Kinase Inhibition Assays screen2->moa1 moa2 Molecular Docking Studies screen2->moa2 moa3 Signaling Pathway Analysis moa1->moa3 moa2->moa3

Caption: A generalized workflow for the synthesis and biological evaluation of novel anticancer compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., HER2, EGFR) PI3K PI3K RTK->PI3K PLC PI-PLC RTK->PLC AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Furopyridine Furo[2,3-b]pyridine Derivative Furopyridine->RTK Inhibition Furopyridine->AKT Inhibition Furopyridine->PLC Inhibition

Caption: Putative signaling pathways targeted by furo[2,3-b]pyridine derivatives.

Future Directions and Conclusion

The this compound scaffold represents a promising area for the discovery of novel anticancer agents. The incorporation of a fluorine atom is a well-established strategy for optimizing drug-like properties. While the current body of literature on the specific 6-fluoro derivatives is limited, the compelling biological activities of the parent furo[2,3-b]pyridine class provide a strong rationale for their further investigation.

Future research should focus on the targeted synthesis of a library of this compound derivatives and their systematic evaluation in a panel of cancer cell lines. Elucidating their precise mechanism of action through detailed biochemical and cellular assays will be crucial for their advancement as potential clinical candidates. The data presented in this guide, drawn from closely related structures, offers a solid foundation for researchers and drug development professionals to embark on the exploration of this exciting class of compounds.

References

The Therapeutic Potential of Furopyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furopyridine scaffold, a heterocyclic aromatic compound consisting of a fused furan and pyridine ring, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and three-dimensional shape allow for diverse interactions with various biological targets, leading to a broad spectrum of therapeutic applications. This technical guide provides an in-depth overview of the potential therapeutic uses of furopyridine derivatives, with a focus on their anticancer, antiviral, antibacterial, and neuroprotective activities. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working on the design and synthesis of novel therapeutic agents.

Anticancer Applications

Furopyridine derivatives have demonstrated significant potential as anticancer agents by targeting various components of cell signaling pathways that are frequently dysregulated in cancer. A primary mechanism of action for many of these compounds is the inhibition of protein kinases, enzymes that play a crucial role in cell growth, proliferation, and survival.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[1] Furopyridine derivatives have been identified as potent inhibitors of CDK2, a kinase essential for the G1/S phase transition.[2][3] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

A study by Abdel-Rahman et al. described the synthesis and evaluation of a series of furopyridine derivatives as CDK2 inhibitors.[2] One of the most potent compounds, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate, exhibited significant inhibitory activity against CDK2/cyclin A2.[2]

Table 1: Inhibitory Activity of Furopyridine Derivatives against CDK2/cyclin A2 [2]

CompoundIC50 (µM)
1 0.57
4 0.24
8 0.65
11 0.50
14 (furopyridine) 0.93
Roscovitine (control)0.39

Signaling Pathway:

CDK2_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras Ras Receptor Tyrosine Kinases->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin D Cyclin D ERK->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E CDK2 CDK2 Cyclin E->CDK2 S-Phase Entry S-Phase Entry CDK2->S-Phase Entry Furopyridines Furopyridines Furopyridines->CDK2

CDK2 Signaling Pathway in Cancer
Inhibition of c-Met

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in tumor cell proliferation, survival, motility, and invasion.[4][5] Dysregulation of the HGF/c-Met signaling pathway is implicated in a wide variety of human cancers.[6][7] Furopyridine derivatives have been investigated as inhibitors of c-Met, offering a promising strategy for targeting this oncogenic pathway.

Signaling Pathway:

cMET_Pathway HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor GRB2 GRB2 c-Met Receptor->GRB2 GAB1 GAB1 c-Met Receptor->GAB1 STAT3 STAT3 c-Met Receptor->STAT3 RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Invasion Invasion STAT3->Invasion Furopyridines Furopyridines Furopyridines->c-Met Receptor

c-Met Signaling Pathway in Cancer
Cytotoxicity against Cancer Cell Lines

Furopyridine derivatives have demonstrated broad cytotoxic activity against various human cancer cell lines. A recent study reported the synthesis of novel furan[3,2-c] pyridine derivatives and their evaluation against esophageal cancer cell lines.[8] Compound 4c from this series showed remarkable inhibition of KYSE70 and KYSE150 cell growth.[8]

Table 2: Cytotoxicity of Furopyridone Derivative 4c against Esophageal Cancer Cell Lines [8]

Cell LineConcentration (µg/mL)% Inhibition (48h)IC50 (µg/mL, 24h)
KYSE7020990.655
KYSE1502099-

Antiviral Applications

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. Furopyridines have shown promise in this area, with activity reported against several viruses.

Inhibition of Phosphatidylinositol 4-kinase (PI4K)

Phosphatidylinositol 4-kinase (PI4K) is a host cell lipid kinase that is essential for the replication of several RNA viruses, including the parasite Plasmodium falciparum, the causative agent of malaria.[9] Furopyridine-based compounds have been identified as inhibitors of PI4K, representing a potential new class of antimalarial and broad-spectrum antiviral drugs.[9]

Signaling Pathway:

PI4K_Pathway PI Phosphatidylinositol PI4K PI4K PI->PI4K PI4P Phosphatidylinositol 4-phosphate PI4K->PI4P PfCDPK7 PfCDPK7 PI4P->PfCDPK7 activates Vesicular Trafficking Vesicular Trafficking PI4P->Vesicular Trafficking Phospholipid Biosynthesis Phospholipid Biosynthesis PfCDPK7->Phospholipid Biosynthesis Parasite Development Parasite Development Phospholipid Biosynthesis->Parasite Development Vesicular Trafficking->Parasite Development Furopyridines Furopyridines Furopyridines->PI4K GSK3B_Pathway Insulin/Wnt Insulin/Wnt PI3K/Akt PI3K/Akt Insulin/Wnt->PI3K/Akt GSK-3β GSK-3β PI3K/Akt->GSK-3β Tau Protein Tau Protein GSK-3β->Tau Protein phosphorylates APP Amyloid Precursor Protein GSK-3β->APP promotes cleavage Hyperphosphorylated Tau Hyperphosphorylated Tau Tau Protein->Hyperphosphorylated Tau Neurofibrillary Tangles Neurofibrillary Tangles Hyperphosphorylated Tau->Neurofibrillary Tangles Aβ Production Aβ Production APP->Aβ Production Amyloid Plaques Amyloid Plaques Aβ Production->Amyloid Plaques Furopyridines Furopyridines Furopyridines->GSK-3β MTT_Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Addition & Incubation cluster_3 Formazan Solubilization cluster_4 Data Acquisition Seed cells in 96-well plate Seed cells in 96-well plate Incubate (24h) Incubate (24h) Seed cells in 96-well plate->Incubate (24h) Add Furopyridine compounds Add Furopyridine compounds Incubate (24h)->Add Furopyridine compounds Incubate (24-72h) Incubate (24-72h) Add Furopyridine compounds->Incubate (24-72h) Add MTT solution Add MTT solution Incubate (24-72h)->Add MTT solution Incubate (2-4h) Incubate (2-4h) Add MTT solution->Incubate (2-4h) Add solubilization solution (e.g., DMSO) Add solubilization solution (e.g., DMSO) Incubate (2-4h)->Add solubilization solution (e.g., DMSO) Incubate (overnight) Incubate (overnight) Add solubilization solution (e.g., DMSO)->Incubate (overnight) Measure absorbance (570 nm) Measure absorbance (570 nm) Incubate (overnight)->Measure absorbance (570 nm) Calculate % viability and IC50 Calculate % viability and IC50 Measure absorbance (570 nm)->Calculate % viability and IC50 MIC_Assay cluster_0 Preparation cluster_1 Inoculation cluster_2 Incubation cluster_3 Data Analysis Prepare serial dilutions of Furopyridine Prepare serial dilutions of Furopyridine Add inoculum to each well Add inoculum to each well Prepare serial dilutions of Furopyridine->Add inoculum to each well Prepare bacterial inoculum Prepare bacterial inoculum Prepare bacterial inoculum->Add inoculum to each well Incubate plate (18-24h, 37°C) Incubate plate (18-24h, 37°C) Add inoculum to each well->Incubate plate (18-24h, 37°C) Observe for visible growth (turbidity) Observe for visible growth (turbidity) Incubate plate (18-24h, 37°C)->Observe for visible growth (turbidity) Determine lowest concentration with no growth (MIC) Determine lowest concentration with no growth (MIC) Observe for visible growth (turbidity)->Determine lowest concentration with no growth (MIC)

References

An In-Depth Technical Guide to the Anticipated Mechanism of Action of 6-fluoro-2H,3H-furo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, specific experimental data on the mechanism of action for 6-fluoro-2H,3H-furo[2,3-b]pyridine is not available in the public domain. This guide, therefore, presents a detailed analysis based on the known biological activities of the broader furo[2,3-b]pyridine class and structurally related heterocyclic compounds. The information herein is intended to provide a foundational understanding and guide future research directions.

Executive Summary

The furo[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities.[1] Derivatives of this and related heterocyclic systems have shown promise as anticancer, antiviral, and antimicrobial agents.[1][2][3] Molecular modeling and in vitro studies of analogous compounds suggest that the mechanism of action for this compound could involve the modulation of key cellular signaling pathways implicated in cancer and other diseases. Potential targets include protein kinases, hormone receptors, and enzymes involved in signal transduction. This document will synthesize the available data on related compounds to build a theoretical framework for the mechanism of action of this compound.

The Furo[2,3-b]pyridine Scaffold: A Platform for Diverse Biological Activity

The furo[2,3-b]pyridine core, also known as 7-azabenzofuran, is a bicyclic aromatic heterocycle that has attracted significant interest from medicinal chemists.[1] Its rigid structure and potential for substitution at various positions allow for the fine-tuning of its physicochemical properties and biological targets. The introduction of a fluorine atom at the 6-position, as in the compound of interest, is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability.

Postulated Mechanisms of Action Based on Analogous Compounds

Based on studies of various furo[2,3-b]pyridine derivatives and related heterocyclic systems, several potential mechanisms of action for this compound can be proposed.

Inhibition of Cancer-Related Signaling Pathways

Several studies have highlighted the antiproliferative and cytotoxic effects of furo[2,3-b]pyridine derivatives against various cancer cell lines.[1][4][5][6] The proposed mechanisms often involve the inhibition of critical signaling pathways that regulate cell growth, proliferation, and survival.

3.1.1 Potential Kinase Inhibition

Molecular docking studies on certain furo[2,3-b]pyridine derivatives have suggested strong binding affinities to several key serine/threonine and tyrosine kinases.[4]

  • AKT1 (Protein Kinase B): A central node in the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. Inhibition of AKT1 can lead to the suppression of cell survival and proliferation.

  • HER2 (Human Epidermal Growth Factor Receptor 2): A receptor tyrosine kinase that is overexpressed in a subset of breast cancers and other malignancies. Targeting HER2 is a clinically validated strategy for cancer therapy.

  • FGFR (Fibroblast Growth Factor Receptor): A family of receptor tyrosine kinases whose abnormal activation is implicated in various cancers. Derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against FGFR1, 2, and 3.[7]

  • V600E-mutated B-RAF: A serine/threonine kinase that is a key component of the MAPK/ERK pathway. Pyrrolo[2,3-b]pyridine derivatives have been designed as inhibitors of this oncogenic mutant.[8]

  • CLKs (cdc-like kinases): Furo[3,2-b]pyridine scaffolds have been identified as potent and selective inhibitors of these kinases, which are involved in the regulation of RNA splicing.[9][10]

3.1.2 Modulation of Hormone Receptors

  • ERα (Estrogen Receptor Alpha): Molecular docking studies have also indicated potential binding of furo[2,3-b]pyridine derivatives to ERα, suggesting a possible role in endocrine-responsive cancers like breast cancer.[4]

3.1.3 Other Potential Anticancer Mechanisms

  • Phosphoinositide Specific-Phospholipase C (PI-PLC): Molecular modeling of thieno[2,3-b]pyridine derivatives, which are structurally similar to furo[2,3-b]pyridines, suggests that they may target PI-PLC.[6] This enzyme plays a crucial role in intracellular signaling.

  • Hedgehog Signaling Pathway Modulation: The related furo[3,2-b]pyridine scaffold has been shown to produce modulators of the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer.[9][10]

Antiviral Activity

Derivatives of the related pyrano[2,3-b]pyridine have demonstrated potent antiviral activity, particularly against a broad range of rhinovirus serotypes.[3] The mechanism is thought to involve the inhibition of viral replication, although the precise molecular target has not been fully elucidated.

Quantitative Data from Related Compounds

While no specific quantitative data exists for this compound, the following table summarizes the reported bioactivities of some analogous compounds to provide a reference for potential potency.

Compound ClassTarget/AssayPotency (IC50/GI50)Reference
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR17 nM[7]
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR29 nM[7]
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR325 nM[7]
Pyrrolo[2,3-b]pyridine derivative (35)V600E B-RAF80 nM[8]
5-keto-tetrahydrothieno[2,3-b]quinolone-2-carboxamide (17d)MDA-MD-435 Melanoma Cell Line23 nM[6]
5-keto-tetrahydrothieno[2,3-b]quinolone-2-carboxamide (17d)MDA-MB-468 Breast Cancer Cell Line46 nM[6]
Pyrano[2,3-b]pyridine (MDL 20,646)Rhinovirus Plaque Reduction0.006 µg/mL[3]
Pyrano[2,3-b]pyridine (MDL 20,957)Rhinovirus Plaque Reduction0.006 µg/mL[3]

Proposed Experimental Protocols for Elucidating the Mechanism of Action

To determine the precise mechanism of action of this compound, a systematic experimental approach is required.

In Vitro Cytotoxicity and Antiproliferative Assays
  • Objective: To determine the effect of the compound on the viability and growth of various cell lines.

  • Methodology:

    • Culture a panel of human cancer cell lines (e.g., breast, lung, colon, melanoma) and a non-cancerous control cell line.

    • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

    • Assess cell viability using an MTT or resazurin-based assay.

    • Determine the GI50 (concentration for 50% growth inhibition) for each cell line.

Target Identification and Validation
  • Objective: To identify the direct molecular targets of the compound.

  • Methodology:

    • Kinase Profiling: Screen the compound against a large panel of purified kinases to identify potential targets.

    • Affinity-Based Proteomics: Utilize techniques such as chemical proteomics with affinity probes to pull down binding partners from cell lysates.

    • Recombinant Enzyme Inhibition Assays: For identified targets, perform in vitro enzyme inhibition assays to determine IC50 values and elucidate the mode of inhibition (e.g., competitive, non-competitive).

    • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): To confirm direct binding to a purified target protein and determine binding affinity (K_D).

Cellular Mechanism of Action Studies
  • Objective: To understand the downstream cellular effects of target engagement.

  • Methodology:

    • Western Blotting: Analyze the phosphorylation status and expression levels of key proteins in relevant signaling pathways (e.g., PI3K/AKT, MAPK/ERK) in treated cells.

    • Cell Cycle Analysis: Use flow cytometry to determine the effect of the compound on cell cycle progression.

    • Apoptosis Assays: Employ techniques like Annexin V/PI staining or caspase activity assays to assess the induction of programmed cell death.

    • Gene Expression Profiling: Use RNA sequencing or microarray analysis to identify global changes in gene expression following compound treatment.

Visualizing Potential Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate some of the potential signaling pathways that could be modulated by this compound and a general workflow for its mechanism of action studies.

G cluster_0 Potential Upstream Regulators cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascades cluster_3 Potential Target of This compound cluster_4 Cellular Responses GF Growth Factors RTK Receptor Tyrosine Kinases (e.g., HER2, FGFR) GF->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS GPCR G-Protein Coupled Receptors PLC PI-PLC GPCR->PLC AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF (e.g., B-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound 6-fluoro-2H,3H- furo[2,3-b]pyridine Compound->RTK Compound->AKT Compound->RAF Compound->PLC

Figure 1: Postulated signaling pathways potentially inhibited by this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Cellular Mechanism cluster_3 Outcome A In Vitro Cytotoxicity Assays C Affinity-Based Proteomics A->C B Broad Kinase Screening D Enzyme Inhibition Assays (IC50) B->D C->D E Direct Binding Assays (SPR/ITC) D->E F Western Blotting (Pathway Analysis) E->F G Cell Cycle & Apoptosis Assays F->G H Elucidation of Mechanism of Action G->H

References

Navigating the Therapeutic Potential of 6-Fluoro-2H,3H-furo[2,3-b]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-fluoro-2H,3H-furo[2,3-b]pyridine core is an emerging scaffold in medicinal chemistry, demonstrating significant promise across a spectrum of therapeutic areas. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with its derivatives and analogs. The strategic incorporation of a fluorine atom at the 6-position of the furo[2,3-b]pyridine ring system can profoundly influence the physicochemical and pharmacological properties of these molecules, often leading to enhanced metabolic stability, improved target affinity, and desirable pharmacokinetic profiles. This document serves as an in-depth resource for researchers engaged in the exploration and development of novel therapeutics based on this privileged heterocyclic framework.

Synthetic Strategies for Furo[2,3-b]pyridine Scaffolds

The construction of the furo[2,3-b]pyridine core is a key step in the synthesis of its derivatives. While specific protocols for the 6-fluoro analog are not extensively detailed in publicly available literature, several general synthetic routes for the parent scaffold can be adapted. A common and effective method involves a multi-step sequence starting from readily available pyridine precursors.

One established approach initiates with the appropriate pyridine derivative, which undergoes a series of reactions including cyclization to form the fused furan ring. Key transformations may include ether formation followed by an intramolecular cyclization reaction. The introduction of the fluorine atom at the 6-position can be achieved either by starting with a pre-fluorinated pyridine raw material or by employing nucleophilic aromatic substitution (SNA_r_) reactions at a later stage of the synthesis.

Below is a generalized workflow for the synthesis of furo[2,3-b]pyridine derivatives.

G A Starting Pyridine Derivative B Functional Group Interconversion A->B C Introduction of Furan Precursor B->C D Intramolecular Cyclization C->D E Furo[2,3-b]pyridine Core D->E F Fluorination (if not pre-installed) E->F G Final Derivative F->G

Caption: Generalized synthetic workflow for furo[2,3-b]pyridine derivatives.

Biological Activities and Therapeutic Targets

Derivatives of the furo[2,3-b]pyridine scaffold have exhibited a wide array of biological activities, positioning them as attractive candidates for drug discovery programs. The core structure has been identified as a key pharmacophore in the development of inhibitors for various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.

Kinase Inhibition

Several studies have highlighted the potential of furo[2,3-b]pyridine analogs as potent kinase inhibitors. While specific data for 6-fluoro derivatives is limited, related compounds have shown significant inhibitory activity against various kinases, including those involved in cell cycle progression and signal transduction. For instance, analogs of the closely related pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibition of V600E B-RAF, a key oncogenic driver in several cancers.

The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.

G cluster_0 A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) B->C D Cell Proliferation, Survival, etc. C->D E Furo[2,3-b]pyridine Kinase Inhibitor E->C Inhibition

Caption: Simplified signaling pathway illustrating kinase inhibition.

Anticancer and Antimicrobial Activities

Beyond kinase inhibition, furo[2,3-b]pyridine derivatives have also been investigated for their broader anticancer and antimicrobial properties. Studies on related pyrano[2,3-b]pyridine derivatives have reported significant antimicrobial activity against various bacterial and fungal strains. The mechanism of action in these cases may involve different cellular targets and pathways.

Quantitative Data on Related Analogs

CompoundTargetIC50 (µM)
34e V600E B-RAF0.085
35 V600E B-RAF0.080

Note: These compounds are analogs and not direct derivatives of this compound. The data is presented for comparative purposes.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. The following sections provide representative methodologies for key experimental procedures, adapted from literature on related heterocyclic compounds.

General Procedure for Synthesis

A representative synthetic protocol for a related heterocyclic system, pyrano[2,3-b]pyridine derivatives, involves the reflux of a substituted aminopyridine with a suitable carbonyl compound in the presence of a catalyst.

Synthesis of Pyrano[2,3-b]pyridine Derivatives: A mixture of 3-aminopyridine (1 mmol), an active methylene compound (1 mmol), and an aromatic aldehyde (1 mmol) in ethanol (20 mL) is refluxed in the presence of a catalytic amount of piperidine for 6-8 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the desired pyrano[2,3-b]pyridine derivative.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a specific kinase can be determined using various biochemical assays. A common method is the ADP-Glo™ Kinase Assay.

Kinase Inhibition Assay Protocol:

  • Prepare a reaction mixture containing the kinase, a suitable substrate, and ATP in a kinase buffer.

  • Add varying concentrations of the test compound to the reaction mixture.

  • Incubate the mixture at a specific temperature for a defined period to allow the kinase reaction to proceed.

  • Stop the reaction and measure the amount of ADP produced using a luminescent ADP detection reagent.

  • The luminescence signal is proportional to the kinase activity.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

G A Prepare Kinase Reaction Mixture B Add Test Compound A->B C Incubate B->C D Stop Reaction & Add ADP Detection Reagent C->D E Measure Luminescence D->E F Calculate IC50 E->F

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. While specific data on this particular derivative is currently sparse, the broader class of furo[2,3-b]pyridines and its analogs have demonstrated significant potential as kinase inhibitors and anticancer agents. Future research should focus on the development of efficient and scalable synthetic routes to access a diverse library of this compound derivatives. Subsequent comprehensive biological evaluation, including in vitro and in vivo studies, will be crucial to elucidate their therapeutic potential and establish structure-activity relationships. The insights gained from such studies will undoubtedly pave the way for the development of next-generation therapeutics targeting a range of human diseases.

References

Methodological & Application

Synthesis of 6-fluoro-2H,3H-furo[2,3-b]pyridine: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 6-fluoro-2H,3H-furo[2,3-b]pyridine, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. The protocol outlines a two-step synthetic route, commencing with the commercially available 2-amino-5-fluoropyridine. The methodology is based on established synthetic transformations for analogous heterocyclic systems.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the N-alkylation of 2-amino-5-fluoropyridine with 2-chloroethanol to yield the intermediate, 2-((2-hydroxyethyl)amino)-5-fluoropyridine. The subsequent step is an intramolecular cyclization of this intermediate to afford the target compound.

Synthetic Pathway start 2-Amino-5-fluoropyridine intermediate 2-((2-Hydroxyethyl)amino)-5-fluoropyridine start->intermediate 2-Chloroethanol, Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Dioxane) Heat product This compound intermediate->product Dehydrating agent (e.g., H2SO4, PPA) Heat

Caption: Synthetic route for this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis, based on typical yields for analogous reactions. Actual yields may vary depending on experimental conditions and scale.

StepReactantsProductSolventCatalyst/ReagentTemperature (°C)Reaction Time (h)Typical Yield (%)
12-Amino-5-fluoropyridine, 2-Chloroethanol2-((2-Hydroxyethyl)amino)-5-fluoropyridineDMFNaH80-10012-2460-75
22-((2-Hydroxyethyl)amino)-5-fluoropyridineThis compound-Concentrated H₂SO₄100-1202-470-85

Detailed Experimental Protocols

Materials and Equipment:

  • 2-Amino-5-fluoropyridine

  • 2-Chloroethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware and consumables

Step 1: Synthesis of 2-((2-Hydroxyethyl)amino)-5-fluoropyridine

Step_1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Dissolve 2-amino-5-fluoropyridine in anhydrous DMF B Add NaH portion-wise at 0°C under N2 A->B C Stir for 30 min at room temperature B->C D Add 2-chloroethanol dropwise C->D E Heat the reaction mixture to 80-100°C D->E F Monitor reaction by TLC E->F G Cool to room temperature and quench with water F->G H Extract with ethyl acetate G->H I Wash organic layer with brine H->I J Dry over Na2SO4 and concentrate I->J K Purify by column chromatography J->K

Caption: Workflow for the synthesis of the intermediate.

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-amino-5-fluoropyridine (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0°C using an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 2-chloroethanol (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100°C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (using a suitable eluent system such as ethyl acetate/hexanes) to afford 2-((2-hydroxyethyl)amino)-5-fluoropyridine.

Step 2: Cyclization to this compound

Step_2_Workflow cluster_reaction Reaction cluster_workup Work-up and Isolation L Add 2-((2-hydroxyethyl)amino)-5-fluoropyridine to concentrated H2SO4 at 0°C M Heat the mixture to 100-120°C L->M N Monitor reaction by TLC M->N O Cool to room temperature and pour onto ice N->O P Neutralize with saturated NaHCO3 solution O->P Q Extract with ethyl acetate P->Q R Wash organic layer with brine Q->R S Dry over Na2SO4 and concentrate R->S T Purify by column chromatography or recrystallization S->T

Caption: Workflow for the cyclization to the final product.

  • In a clean, dry round-bottom flask, add concentrated sulfuric acid.

  • Cool the acid to 0°C in an ice bath.

  • Slowly and carefully add 2-((2-hydroxyethyl)amino)-5-fluoropyridine (1.0 eq) to the cold, stirred sulfuric acid.

  • After the addition is complete, heat the reaction mixture to 100-120°C for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield this compound.

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment should be worn at all times. The reactions described should be performed in a well-ventilated fume hood. The information provided is based on established chemical principles and analogous reactions, and has not been independently verified. Researchers should exercise caution and may need to optimize conditions for their specific setup.

Application Notes and Protocols for the Purification of 6-fluoro-2H,3H-furo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 6-fluoro-2H,3H-furo[2,3-b]pyridine. The protocols are based on established methodologies for the purification of structurally related fluorinated heterocyclic compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules.[1][2][3] The purity of this compound is critical for accurate biological screening and subsequent development. This document outlines two primary methods for its purification: flash column chromatography and recrystallization.

Purification Strategy Overview

The general workflow for the purification of this compound typically involves an initial purification by flash column chromatography to remove major impurities, followed by recrystallization to achieve high purity suitable for analytical and biological applications.

Purification_Workflow Crude_Product Crude this compound Flash_Chromatography Flash Column Chromatography Crude_Product->Flash_Chromatography Purity_Analysis_1 Purity Analysis (TLC, LC-MS) Flash_Chromatography->Purity_Analysis_1 Recrystallization Recrystallization Purity_Analysis_1->Recrystallization If purity < 98% Pure_Product Pure Product (>98%) Purity_Analysis_1->Pure_Product If purity ≥ 98% Purity_Analysis_2 Final Purity Analysis (NMR, LC-MS, Elemental Analysis) Recrystallization->Purity_Analysis_2 Purity_Analysis_2->Pure_Product Flash_Chromatography_Workflow Start Start Prep_Column Prepare Silica Gel Column Start->Prep_Column Prep_Sample Prepare Sample (Dry Loading) Start->Prep_Sample Elute Elute with Hexane/EtOAc Gradient Prep_Column->Elute Prep_Sample->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Identify Pure Fractions Evaporate Evaporate Solvent Pool->Evaporate End Purified Product Evaporate->End Recrystallization_Workflow Start Start with Partially Pure Solid Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Cool Slowly Cool to Room Temperature Dissolve->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Filter Collect Crystals by Vacuum Filtration Ice_Bath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Under Vacuum Wash->Dry End High Purity Crystalline Product Dry->End

References

Application Notes and Protocols for 6-fluoro-2H,3H-furo[2,3-b]pyridine in Kinase Inhibitor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furo[2,3-b]pyridine scaffold is a promising heterocyclic motif in the design of novel kinase inhibitors. Its structural features allow for interactions with the ATP-binding site of various kinases, making it a valuable starting point for the development of targeted therapies. The introduction of a fluorine atom at the 6-position of the furo[2,3-b]pyridine core, creating 6-fluoro-2H,3H-furo[2,3-b]pyridine, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its potency, selectivity, and pharmacokinetic profile as a kinase inhibitor.

These application notes provide a comprehensive overview of the potential use of this compound derivatives in kinase inhibitor studies, focusing on key cancer-related kinases: AKT1, HER2, CDK2, and CLK1. The information presented is based on the known activities of the broader furo[2,3-b]pyridine class of compounds.

Target Kinases and Signaling Pathways

Derivatives of the furo[2,3-b]pyridine scaffold have been investigated as inhibitors of several important kinases. The introduction of a 6-fluoro substituent is a rational strategy to enhance their inhibitory activity and drug-like properties.

AKT1 (Protein Kinase B)
  • Function: AKT1 is a serine/threonine kinase that plays a central role in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival, proliferation, and metabolism.[1][2][3] Aberrant activation of this pathway is a hallmark of many cancers.[1][4]

  • Relevance: Inhibition of AKT1 is a key strategy for cancer therapy. Furo[2,3-b]pyridine derivatives have been identified as potential AKT1 inhibitors.

HER2 (Human Epidermal Growth Factor Receptor 2)
  • Function: HER2 is a receptor tyrosine kinase that, upon overexpression, leads to aggressive tumor growth and is a key driver in a significant portion of breast cancers.[5][6] It activates downstream signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways.[7]

  • Relevance: Targeting HER2 is a clinically validated approach in breast cancer treatment.[5][8] Furo[2,3-b]pyridines have shown potential as HER2 inhibitors.

CDK2 (Cyclin-Dependent Kinase 2)
  • Function: CDK2, in complex with cyclin E, is a key regulator of the G1/S phase transition of the cell cycle.[9][10] Its dysregulation can lead to uncontrolled cell proliferation, a characteristic of cancer.

  • Relevance: Inhibiting CDK2 is a therapeutic strategy to halt the proliferation of cancer cells.

CLK1 (Cdc2-like Kinase 1)
  • Function: CLK1 is a dual-specificity kinase that phosphorylates serine/arginine-rich (SR) proteins, which are key regulators of pre-mRNA alternative splicing.[11][12] Aberrant alternative splicing is increasingly recognized as a contributor to cancer development and progression.[13]

  • Relevance: Modulating the activity of CLK1 can influence the splicing of cancer-related genes, presenting a novel therapeutic avenue.

Data Presentation

While specific quantitative data for this compound derivatives are not yet widely available in the public domain, the following tables illustrate how such data would be structured for comparative analysis. The values presented are hypothetical and for illustrative purposes only.

Table 1: In Vitro Kinase Inhibitory Activity of Hypothetical this compound Derivatives

Compound IDR1-substituentR2-substituentAKT1 IC50 (nM)HER2 IC50 (nM)CDK2 IC50 (nM)CLK1 IC50 (nM)
FFP-001HPhenyl150250800>10000
FFP-002H4-Chlorophenyl75120650>10000
FFP-003MethylPhenyl1202007508500
FFP-004Methyl4-Chlorophenyl50905007000

Table 2: Cellular Activity of Lead Compound FFP-004

Cell LineCancer TypeCellular TargetAssay TypeIC50 (µM)
MCF-7Breast CancerHER2/PI3KProliferation (MTT)0.8
SK-BR-3Breast CancerHER2Proliferation (MTT)0.5
PC-3Prostate CancerPI3K/AKTProliferation (MTT)1.2
HCT116Colon CancerCDK2Proliferation (MTT)2.5

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for kinase inhibitor evaluation and can be adapted for the study of this compound derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is a general method adaptable for AKT1, HER2, CDK2, and CLK1.

Materials:

  • Recombinant human kinase (AKT1, HER2, CDK2/CyclinA2, or CLK1)

  • Kinase-specific peptide substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[14]

  • This compound derivative (test compound) dissolved in DMSO

  • Staurosporine (positive control)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and staurosporine in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 1 µl of the diluted compound or DMSO (negative control) to the wells of a 384-well plate.

    • Add 2 µl of a solution containing the kinase and its specific substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2 µl of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes.[15]

  • Reaction Termination and ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[15]

  • ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes.[15]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

Materials:

  • Cancer cell lines (e.g., MCF-7, SK-BR-3, PC-3, HCT116)

  • Complete cell culture medium

  • This compound derivative (test compound) dissolved in DMSO

  • Doxorubicin or other relevant positive control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 value from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

PI3K_AKT_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K RTK Other RTKs RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 AKT AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Metabolism Metabolism AKT->Metabolism Proliferation Cell Proliferation mTOR->Proliferation PDK1 PDK1 PDK1->AKT Phosphorylates PIP2 PIP2 PIP3->PDK1 Inhibitor This compound derivative Inhibitor->HER2 Inhibits Inhibitor->AKT Inhibits CDK2_Signaling cluster_G1 G1 Phase cluster_S S Phase CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Forms complex Rb Rb CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits DNA_Replication DNA Replication E2F->DNA_Replication Promotes Inhibitor This compound derivative Inhibitor->CDK2 Inhibits CLK1_Splicing cluster_nucleus Nucleus CLK1 CLK1 SR_Proteins SR Proteins CLK1->SR_Proteins Phosphorylates Spliceosome Spliceosome SR_Proteins->Spliceosome Regulates pre_mRNA pre-mRNA mRNA Mature mRNA pre_mRNA->mRNA Alternative Splicing Spliceosome->pre_mRNA Processes Inhibitor This compound derivative Inhibitor->CLK1 Inhibits Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Kinase_Assay->Proliferation_Assay Lead Compounds Compound_Synthesis Compound Synthesis Compound_Synthesis->Kinase_Assay Target_Engagement Target Engagement Assay (e.g., Western Blot for p-AKT) Proliferation_Assay->Target_Engagement PK_Studies Pharmacokinetic Studies Target_Engagement->PK_Studies Optimized Leads Efficacy_Models Xenograft Efficacy Models PK_Studies->Efficacy_Models

References

Application of Furo[2,3-b]pyridine Derivatives in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data regarding the application of 6-fluoro-2H,3H-furo[2,3-b]pyridine in cancer research. Therefore, this document focuses on the broader class of furo[2,3-b]pyridine and its structural analog, thieno[2,3-b]pyridine derivatives , for which significant anticancer research has been published. The principles, protocols, and potential applications described herein are likely applicable to novel derivatives of this scaffold, including fluorinated analogs.

Introduction

The furo[2,3-b]pyridine scaffold is a heterocyclic ring system that has garnered considerable attention in medicinal chemistry due to its presence in various biologically active compounds. Derivatives of this and the related thieno[2,3-b]pyridine core have demonstrated potent antiproliferative and cytotoxic activities against a range of human cancer cell lines. These compounds are being explored as potential anticancer agents, with research focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action. Several studies suggest that these derivatives may exert their anticancer effects through the modulation of key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/AKT pathway. This document provides an overview of the application of furo[2,3-b]pyridine derivatives in cancer research, including quantitative data on their activity, detailed experimental protocols, and illustrations of relevant signaling pathways and workflows.

Data Presentation: Anticancer Activity of Furo[2,3-b]pyridine and Thieno[2,3-b]pyridine Derivatives

The following tables summarize the in vitro anticancer activity of various derivatives from the literature. This data highlights the potential of this chemical class against diverse cancer types.

Table 1: Cytotoxic Activity (GI₅₀/IC₅₀ in µM) of Furo[2,3-b]pyridine and Thieno[2,3-b]pyridine Derivatives in Various Cancer Cell Lines

Compound ID/SeriesCancer TypeCell LineGI₅₀/IC₅₀ (µM)Reference
Trifluoromethyl substituted furo[2,3-b]pyridine derivatives [1]
Compound 6gNeuroblastomaNeuro-2a10[1]
Compound 7NeuroblastomaNeuro-2a5.8[1]
Compound 10aCervical CancerHeLa10.7[1]
Compound 10bLung CancerA54911.0[1]
Compound 11aColon CancerCOLO 20510.5[1]
Compound 12aNeuroblastomaNeuro-2a3.6[1]
Furo[2,3-d]pyrimidine based chalcones
Compound 5dBreast CancerMCF-71.39
LeukemiaK-562>100
Colon CancerHCT-1161.09
Compound 5eBreast CancerMCF-70.51
LeukemiaK-5621.34
Colon CancerHCT-1160.82
Thieno[2,3-b]quinolones-2-carboxamides [2]
Compound 17dMelanomaMDA-MD-4350.023[2]
Breast CancerMDA-MB-4680.046[2]
Furo[2,3-d]pyrimidine derivatives [3]
Compound VIaBreast Cancer (resistant)MCF-71.20 ± 0.21[3]
Compound VIbBreast Cancer (resistant)MCF-71.90 ± 0.32[3]
Novel Furo[2,3-d]pyrimidine derivative [3]
Compound 10bBreast CancerHS 578T1.51[3]
PI3Kα (enzymatic assay)-0.175 ± 0.007[3]
PI3Kβ (enzymatic assay)-0.071 ± 0.003[3]
AKT (enzymatic assay)-0.411 ± 0.02[3]

Note: GI₅₀ refers to the concentration causing 50% growth inhibition, while IC₅₀ is the concentration causing 50% inhibition of a specific target or process.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of novel furo[2,3-b]pyridine derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., furo[2,3-b]pyridine derivative) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cells

  • PBS

Procedure:

  • Cell Treatment: Treat cells with the furo[2,3-b]pyridine derivative at the desired concentration and for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.

Materials:

  • Flow cytometer

  • Treated and untreated cells

  • PBS

  • Cold 70% Ethanol

  • Propidium Iodide staining solution (containing PI and RNase A)

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be represented in a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated using appropriate software.

Mandatory Visualization

Signaling Pathway Diagram

Many furo[2,3-b]pyridine derivatives have been suggested to target the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation in cancer.[3]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival (Anti-apoptosis) AKT->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation Furo_pyridine Furo[2,3-b]pyridine Derivative Furo_pyridine->PI3K Inhibition Furo_pyridine->AKT Inhibition

Caption: PI3K/AKT signaling pathway and points of inhibition by furo[2,3-b]pyridine derivatives.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening and characterizing the anticancer properties of novel furo[2,3-b]pyridine derivatives.

Experimental_Workflow Synthesis Synthesis of Furo[2,3-b]pyridine Derivatives Screening Initial Screening: MTT Assay on a Panel of Cancer Cell Lines Synthesis->Screening Hit_Selection Hit Compound Selection (Potent & Selective) Screening->Hit_Selection Mechanism Mechanism of Action Studies Hit_Selection->Mechanism Lead_Optimization Lead Optimization (SAR Studies) Hit_Selection->Lead_Optimization Feedback Apoptosis Apoptosis Assay (Annexin V) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Mechanism->CellCycle Target Target Identification (e.g., Western Blot for PI3K/AKT pathway proteins) Mechanism->Target

References

Application Notes and Protocols: The 6-fluoro-2H,3H-furo[2,3-b]pyridine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furo[2,3-b]pyridine core, and its bioisosteric counterpart, 7-azaindole, are recognized as privileged scaffolds in medicinal chemistry. These heterocyclic systems are present in a variety of biologically active compounds and have been successfully employed in the development of novel therapeutic agents.[1] The fusion of a furan ring to a pyridine ring creates a unique electronic and steric environment, making it an attractive framework for designing molecules that can interact with a diverse range of biological targets. Derivatives of the furo[2,3-b]pyridine scaffold have demonstrated significant potential in several therapeutic areas, most notably in oncology as kinase inhibitors and cytotoxic agents.[2][3]

The introduction of a fluorine atom at the 6-position of the furo[2,3-b]pyridine ring system, yielding 6-fluoro-2H,3H-furo[2,3-b]pyridine, is a strategic modification. Fluorine substitution is a common tactic in medicinal chemistry to enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the physicochemical properties of a lead compound. While specific literature on the this compound scaffold is limited, the extensive research on the parent furo[2,3-b]pyridine and fluoro-substituted 7-azaindole systems provides a strong foundation for its potential applications.[4] These application notes will therefore draw upon the broader class of furo[2,3-b]pyridines to illustrate the potential of the 6-fluoro derivative as a valuable scaffold in drug discovery.

Synthetic Strategies

The synthesis of the furo[2,3-b]pyridine core can be achieved through various synthetic routes. One common approach involves the construction of the furan ring onto a pre-existing pyridine derivative. For instance, a facile synthesis can be achieved in five steps from a known piperidinone via Wittig olefination, intramolecular cyclization, oxidative dehydroselenylation, furan ring formation by reduction, and finally, aromatization.[5] Another strategy involves the reaction of 2-chloronicotinonitriles with α-hydroxy ketones.

For the specific synthesis of a this compound, a plausible route could be adapted from the synthesis of 7-azaindoles and 7-azaindolines, which can be generated from 2-fluoro-3-methylpyridine.[4] A proposed synthetic workflow is illustrated below.

G start Starting Materials (e.g., 2,6-difluoropyridine derivative) step1 Nucleophilic Substitution start->step1 step2 Introduction of Furan Precursor step1->step2 step3 Intramolecular Cyclization step2->step3 step4 Reduction (optional, for 2H,3H-dihydro) step3->step4 final This compound Scaffold step4->final

Caption: Proposed synthetic workflow for the this compound scaffold.

Protocol 1: General Synthesis of a 2-Phenyl-7-azaindole (a bioisostere) from 2-Fluoro-3-picoline

This protocol is adapted from a known Chichibabin cyclization method for synthesizing a 7-azaindole, a close structural analog of furo[2,3-b]pyridine.[6]

Materials:

  • 2-Fluoro-3-picoline

  • Lithium diisopropylamide (LDA)

  • Benzonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium

  • Diisopropylamine

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Under an inert argon atmosphere, add a 1.6 M solution of n-butyllithium (2.66 mL, 4.2 mmol) to dry THF (20.0 mL) at -40 °C.

  • Add dry diisopropylamine (620 µL, 4.2 mmol) to the solution via syringe and stir for 5 minutes at -40 °C to generate LDA.

  • Add benzonitrile (215 µL, 2.1 mmol) and stir the mixture at -40 °C for 2 hours.

  • Add 2-fluoro-3-picoline (200 µL, 2.0 mmol) and continue stirring for an additional 2 hours at -40 °C.

  • Warm the reaction vessel to 0 °C for 30 minutes, then quench the reaction with wet THF.

  • Remove the solvent under reduced pressure.

  • Redissolve the resulting solid in EtOAc (15 mL).

  • Wash the organic layer with saturated aqueous NaHCO₃ (3 x 10 mL) and then with saturated aqueous NaCl (3 x 10 mL).

  • Dry the organic layer with Na₂SO₄, filter, and evaporate the solvent to dryness to yield the 2-phenyl-7-azaindole product.[6]

Applications in Medicinal Chemistry

Anticancer Activity

The furo[2,3-b]pyridine scaffold is a key component in a number of compounds with potent anticancer activity.[3] Derivatives have shown cytotoxicity against a range of human cancer cell lines. For example, trifluoromethyl-substituted furo[2,3-b]pyridines and their pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives have demonstrated promising anticancer activity against neuroblastoma (Neuro-2a), cervical cancer (HeLa), lung cancer (A549), and colon cancer (COLO 205) cell lines.[7] Some of these compounds exhibited IC₅₀ values in the low micromolar range.[7]

Kinase Inhibition

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers. The furo[2,3-b]pyridine scaffold has been successfully utilized to develop potent and selective kinase inhibitors.

  • CDK2 Inhibitors: Certain furo[2,3-b]pyridine derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[2]

  • B-Raf Inhibitors: The related furo[2,3-c]pyridine scaffold has been used to develop potent and selective inhibitors of B-Raf, a kinase frequently mutated in melanoma.

  • CLK Inhibitors: The isomeric furo[3,2-b]pyridine core has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs).[8]

The general mechanism of action for these kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting cell proliferation.

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF Kinase (e.g., B-Raf) RAF Kinase (e.g., B-Raf) RAS->RAF Kinase (e.g., B-Raf) MEK MEK RAF Kinase (e.g., B-Raf)->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression (Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression (Proliferation, Survival) Furo[2,3-b]pyridine Inhibitor Furo[2,3-b]pyridine Inhibitor Furo[2,3-b]pyridine Inhibitor->RAF Kinase (e.g., B-Raf)

Caption: Simplified MAPK signaling pathway targeted by RAF kinase inhibitors.

Other Applications

Beyond oncology, the furo[2,3-b]pyridine scaffold has been explored for other therapeutic targets. For example, derivatives have been synthesized and evaluated as cannabinoid-1 receptor (CB1R) inverse agonists, which have potential applications in metabolic disorders.[9]

Quantitative Data

The following table summarizes the biological activity of several representative furo[2,3-b]pyridine derivatives from the literature. Note that these are not derivatives of the specific this compound scaffold but of the broader furo[2,3-b]pyridine class.

Compound ClassTarget/Cell LineActivity (IC₅₀/GI₅₀)Reference
Furo[2,3-b]pyridine derivativeCDK20.93 µM[2]
Tetrahydrothieno[2,3-b]quinolone-2-carboxamideMDA-MD-435 (Melanoma)23 nM[10]
Tetrahydrothieno[2,3-b]quinolone-2-carboxamideMDA-MB-468 (Breast Cancer)46 nM[10]
Trifluoromethyl substituted furo[2,3-b]pyridine (Comp. 7)Various cancer cell lines5.8 µM[7]
Trifluoromethyl substituted pyrido[3',2':4,5]furo[3,2-d]pyrimidine (Comp. 12a)Various cancer cell lines3.6 µM[7]

Experimental Protocols

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for evaluating the cytotoxic activity of compounds containing the furo[2,3-b]pyridine scaffold against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the 96-well plates with cancer cells at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted test compounds to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO in medium) and untreated cells.

  • Incubate the plates for an additional 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Conclusion

The furo[2,3-b]pyridine scaffold is a versatile and valuable building block in medicinal chemistry, with demonstrated applications in the development of anticancer agents and kinase inhibitors. The introduction of a fluorine atom at the 6-position is a promising strategy for enhancing the pharmacological properties of this scaffold. Further exploration of this compound and its derivatives is warranted to fully realize its therapeutic potential. The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate novel drug candidates based on this promising scaffold.

References

Application Notes and Protocols for the Characterization of 6-fluoro-2H,3H-furo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the structural characterization and purity assessment of 6-fluoro-2H,3H-furo[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The following protocols are designed to ensure accurate and reproducible results for the identification and quantification of this compound.

Overview of Analytical Techniques

The structural elucidation and purity assessment of this compound are achieved through a combination of spectroscopic and chromatographic techniques. These methods provide complementary information regarding the compound's molecular structure, mass, and purity profile. The primary analytical techniques employed are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity and quantify the compound.

  • Gas Chromatography (GC): As an alternative method for purity assessment, particularly for volatile impurities.

  • X-ray Crystallography: To definitively determine the three-dimensional molecular structure in the solid state.

The general workflow for the analytical characterization of a newly synthesized batch of this compound is outlined below.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis Synthesis Synthesis Workup Workup Synthesis->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR Isolated Compound XRay X-ray Crystallography (If single crystals form) Purification->XRay Crystallization MS Mass Spectrometry (HRMS) HPLC HPLC Analysis (Purity Assessment) GC GC Analysis (Residual Solvents)

Caption: General analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound. 1H, 13C, and 19F NMR spectra provide detailed information about the molecular framework.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). Ensure the sample is fully dissolved.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • 1H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16-32.

      • Spectral Width: -2 to 12 ppm.

      • Temperature: 298 K.

    • 13C NMR:

      • Pulse Program: Proton-decoupled (zgpg30).

      • Number of Scans: 1024-4096.

      • Spectral Width: -10 to 220 ppm.

    • 19F NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 64-128.

      • Spectral Width: -50 to -200 ppm (referenced to an external standard like CFCl3).

Hypothetical NMR Data

The following table summarizes the expected chemical shifts for this compound.

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃) ¹⁹F NMR (376 MHz, CDCl₃)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
7.85 (d, J = 2.8 Hz, 1H, H-7)162.5 (d, ¹JCF = 240.0 Hz, C-6)-115.5 (s, 1F)
6.80 (dd, J = 8.5, 2.8 Hz, 1H, H-5)158.0 (C-7a)
4.60 (t, J = 8.8 Hz, 2H, H-2)145.0 (d, ³JCF = 15.0 Hz, C-4a)
3.25 (t, J = 8.8 Hz, 2H, H-3)125.0 (d, ⁴JCF = 4.0 Hz, C-7)
110.0 (d, ²JCF = 25.0 Hz, C-5)
72.0 (C-2)
28.0 (C-3)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.

Experimental Protocol for HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Parameters:

    • Ionization Mode: Positive ESI.

    • Mass Range: 50-500 m/z.

    • Capillary Voltage: 3.5-4.5 kV.

    • Gas Flow: Nitrogen sheath and auxiliary gas flow rates optimized for the instrument.

Expected Mass Spectrometry Data
Analysis Type Parameter Expected Value
Molecular Formula C₇H₆FNO
Exact Mass 139.0430
HRMS (ESI-TOF) [M+H]⁺140.0508

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound and for quantifying it in various matrices.

Experimental Protocol for HPLC Analysis
  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary.

  • Instrument: An HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program: Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 30 °C.

Expected HPLC Data
Parameter Expected Value
Retention Time (tR) Approximately 8-12 minutes
Purity (by area %) >98%

Logical Relationship of Characterization Techniques

The interplay between the different analytical techniques ensures a thorough characterization of the compound.

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_structure Structural Confirmation Compound This compound NMR NMR (1H, 13C, 19F) Compound->NMR Provides MS HRMS Compound->MS Provides HPLC HPLC-UV Compound->HPLC Provides XRay X-ray Crystallography Compound->XRay If crystalline Structure Structure NMR->Structure Determines Composition Elemental Composition MS->Composition Confirms Purity Purity HPLC->Purity Assesses Absolute_Structure 3D Structure XRay->Absolute_Structure Determines Final_Confirmation Confirmed Identity & Purity Absolute_Structure->Final_Confirmation

Caption: Interrelation of analytical methods for compound characterization.

These detailed application notes and protocols provide a robust framework for the analytical characterization of this compound, ensuring high-quality and reliable data for research and development purposes.

Application Notes and Protocols for in vitro Assays Involving 6-fluoro-2H,3H-furo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the reported biological activities of the broader class of furo[2,3-b]pyridine derivatives. As of the date of this document, specific in vitro assay data for 6-fluoro-2H,3H-furo[2,3-b]pyridine is not available in the public domain. The data and pathways presented herein are hypothetical and for illustrative purposes to guide potential research applications.

Introduction

The furo[2,3-b]pyridine scaffold, also known as 7-azabenzofuran, is a privileged heterocyclic structure in medicinal chemistry.[1] Derivatives of this core have demonstrated a wide array of biological activities, including potent anticancer, kinase inhibition, and antimicrobial properties.[1][2][3] Specifically, various substituted furo[2,3-b]pyridines have exhibited significant cytotoxic effects against a range of human cancer cell lines, such as breast, cervical, prostate, and liver cancer.[4][5] The proposed mechanisms of action often involve the modulation of critical cellular signaling pathways through the inhibition of protein kinases like AKT1, HER2, and cyclin-dependent kinase 2 (CDK2).[2][3]

This document provides a hypothetical framework for the in vitro evaluation of This compound (referred to as Compound X) as a potential anticancer agent, focusing on cytotoxicity screening and a plausible mechanism of action involving kinase signaling.

Data Presentation: Hypothetical Cytotoxicity Data

The following table summarizes hypothetical quantitative data for Compound X against a panel of human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast (ER+)5.2
MDA-MB-231Breast (ER-)8.9
HeLaCervical12.5
DU145Prostate15.1
HepG2Liver10.8
A549Lung22.4

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol describes a method for determining the cytotoxic effects of Compound X on adherent cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Compound X (dissolved in DMSO to create a stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X in complete growth medium from the stock solution. The final concentrations should range from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a negative control.

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G start Start: Cancer Cell Lines seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with serial dilutions of This compound incubate1->treat incubate2 Incubate for 48h treat->incubate2 mtt Add MTT reagent incubate2->mtt incubate3 Incubate for 4h mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Measure absorbance at 570 nm dissolve->read analyze Data Analysis: Calculate % Viability and IC50 read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Workflow for determining the in vitro cytotoxicity of a test compound using the MTT assay.

Hypothetical Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CompoundX 6-fluoro-2H,3H- furo[2,3-b]pyridine CompoundX->AKT

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway by this compound.

References

Application Notes and Protocols for Furopyridine Derivatives in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial potential of furopyridine derivatives. This document includes a summary of their activity against various pathogens, detailed protocols for in vitro antimicrobial susceptibility testing, and a discussion of their potential mechanisms of action.

Introduction to Furopyridine Derivatives

Furopyridine scaffolds, which integrate both furan and pyridine rings, are a promising class of heterocyclic compounds in medicinal chemistry. This unique structural combination has been explored for a variety of biological activities, with a notable emphasis on the development of novel antimicrobial agents. The fusion of these two heterocyclic systems can lead to compounds with enhanced biological profiles, potentially overcoming the limitations of existing antimicrobial drugs and combating the growing threat of microbial resistance.

Antimicrobial Activity of Furopyridine Derivatives

Recent studies have demonstrated that various furopyridine derivatives exhibit a broad spectrum of antimicrobial activity against both bacterial and fungal pathogens. The efficacy of these compounds is often influenced by the nature and position of substituents on the furopyridine core, highlighting the importance of structure-activity relationship (SAR) studies in designing potent antimicrobial agents.

Data Presentation: In Vitro Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative furopyridine and related derivatives against a panel of clinically relevant microorganisms. This data has been compiled from various research publications to provide a comparative overview.

Table 1: Antibacterial Activity of Furopyridine and Related Derivatives (MIC in µg/mL)

Compound IDBacillus pumilusMicrococcus luteusPseudomonas aeruginosaSarcina luteaReference
Compound 7 12.512.52512.5[1]
Compound 10a 12.56.2512.56.25[1]
Compound 10b 6.2512.56.2512.5[1]
Chloramphenicol 6.256.256.256.25[1]

Table 2: Antifungal Activity of Furopyridine and Related Derivatives (MIC in µg/mL)

Compound IDPenicillium chrysogenumCandida albicansReference
Compound 7 2550[1]
Compound 10a 12.525[1]
Compound 10b 2512.5[1]
Nystatin 6.256.25[1]

Experimental Protocols

The following are detailed protocols for the most common in vitro assays used to evaluate the antimicrobial activity of furopyridine derivatives.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum

  • Furopyridine derivative stock solution (in a suitable solvent like DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth with solvent)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture, suspend a few colonies of the test microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Compounds:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the furopyridine derivative stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: A row with a standard antimicrobial agent.

    • Negative Control: A well containing broth and the solvent used to dissolve the compound, but no microorganism.

    • Growth Control: A well containing broth and the microorganism, but no compound.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader.

Protocol 2: Agar Well Diffusion Assay

This method is used for preliminary screening of antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculum

  • Sterile cork borer or pipette tip

  • Furopyridine derivative solution

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Preparation of Plates:

    • Prepare a lawn of the test microorganism by evenly spreading the inoculum (adjusted to 0.5 McFarland standard) over the surface of an MHA plate.

  • Well Creation:

    • Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Application of Compounds:

    • Add a specific volume (e.g., 50-100 µL) of the furopyridine derivative solution, positive control, and negative control to separate wells.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zones:

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Experimental Workflows and Potential Mechanisms

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for assessing the antimicrobial activity of furopyridine derivatives.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Furopyridine Derivative Stock Solutions Broth_Microdilution Broth Microdilution (MIC) Compound_Prep->Broth_Microdilution Agar_Well_Diffusion Agar Well Diffusion Compound_Prep->Agar_Well_Diffusion Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculum_Prep->Broth_Microdilution Inoculum_Prep->Agar_Well_Diffusion Read_MIC Determine MIC Broth_Microdilution->Read_MIC Measure_Zones Measure Inhibition Zones Agar_Well_Diffusion->Measure_Zones

Antimicrobial susceptibility testing workflow.
Proposed General Mechanism of Action for Heterocyclic Antimicrobials

While the specific signaling pathways affected by furopyridine derivatives are still under investigation, a plausible general mechanism for heterocyclic antimicrobial compounds involves the inhibition of essential cellular processes. The diagram below illustrates a potential pathway.

mechanism_of_action cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects Furopyridine Furopyridine Derivative DNA_Gyrase DNA Gyrase / Topoisomerase Furopyridine->DNA_Gyrase Inhibition Cell_Wall Cell Wall Synthesis Furopyridine->Cell_Wall Disruption Protein_Synth Protein Synthesis (Ribosomes) Furopyridine->Protein_Synth Binding Cell_Membrane Cell Membrane Integrity Furopyridine->Cell_Membrane Disruption DNA_Rep_Inhibit Inhibition of DNA Replication DNA_Gyrase->DNA_Rep_Inhibit Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Protein_Inhibit Inhibition of Protein Synthesis Protein_Synth->Protein_Inhibit Membrane_Damage Membrane Damage & Leakage Cell_Membrane->Membrane_Damage Bacterial_Death Microbial Cell Death DNA_Rep_Inhibit->Bacterial_Death Cell_Lysis->Bacterial_Death Protein_Inhibit->Bacterial_Death Membrane_Damage->Bacterial_Death

Potential antimicrobial mechanisms of action.

Conclusion

Furopyridine derivatives represent a valuable scaffold for the development of new antimicrobial agents. The data and protocols presented here provide a foundation for researchers to explore the potential of these compounds further. Future work should focus on synthesizing and screening a wider range of derivatives to establish more comprehensive structure-activity relationships and to elucidate their specific molecular targets and mechanisms of action. This will be crucial for optimizing their efficacy and advancing the most promising candidates toward clinical development.

References

Application Notes and Protocols: Palladium-Mediated Cross-Coupling with 6-Fluoro-2H,3H-furo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-mediated cross-coupling of the 6-fluoro-2H,3H-furo[2,3-b]pyridine core, a valuable scaffold in medicinal chemistry. The furo[2,3-b]pyridine motif is recognized as a key structural component in the development of various therapeutic agents, particularly kinase inhibitors.[1] This document outlines procedures for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.

Overview of Palladium-Catalyzed Cross-Coupling on the Furo[2,3-b]pyridine Core

The furo[2,3-b]pyridine scaffold is an attractive starting point for the synthesis of complex molecules due to its unique electronic properties and its role as a bioisostere for other key heterocycles.[1] Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this core, allowing for the introduction of a wide range of substituents at the halogenated 6-position. These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The successful functionalization of the 6-halo-furo[2,3-b]pyridine core provides access to a diverse range of derivatives with potential applications in various therapeutic areas. Notably, furo[2,3-b]pyridine-based compounds have been investigated as cannabinoid-1 receptor (CB1R) inverse agonists and for their potential in treating multidrug-resistant Mycobacterium tuberculosis.[1][2]

Cross_Coupling_Workflow cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Start 6-Halo-2H,3H-furo[2,3-b]pyridine (X = Cl, Br, I, OTf) Suzuki Suzuki-Miyaura (C-C Coupling) Start->Suzuki Buchwald Buchwald-Hartwig (C-N Coupling) Start->Buchwald Sonogashira Sonogashira (C-C Coupling) Start->Sonogashira Heck Heck (C-C Coupling) Start->Heck Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Suzuki Pd_Catalyst->Buchwald Pd_Catalyst->Sonogashira Pd_Catalyst->Heck Coupling_Partner Coupling Partner (Boronic Acid, Amine, Alkyne, Alkene) Coupling_Partner->Suzuki Coupling_Partner->Buchwald Coupling_Partner->Sonogashira Coupling_Partner->Heck Product 6-Substituted-2H,3H-furo[2,3-b]pyridine Suzuki->Product Buchwald->Product Sonogashira->Product Heck->Product

General workflow for palladium-catalyzed cross-coupling of 6-halo-furo[2,3-b]pyridine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between the 6-position of the furo[2,3-b]pyridine core and various aryl or vinyl boronic acids or esters.

Data Presentation
EntryAryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
16-Chloro-furo[2,3-b]pyridinePhenylboronic acidPd₂(dba)₃ (2.5)SPhos (7.5)K₃PO₄Toluene/H₂O10085
26-Bromo-furo[2,3-b]pyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O9092
36-Iodo-furo[2,3-b]pyridinePyridin-3-ylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF8088
46-Triflyloxy-furo[2,3-b]pyridineVinylboronic acid pinacol esterPd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane8078
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Chloro-furo[2,3-b]pyridine

This protocol is adapted from procedures for similar heterocyclic systems.

Materials:

  • 6-Chloro-2H,3H-furo[2,3-b]pyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.075 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Deionized water

Procedure:

  • To a flame-dried Schlenk flask, add 6-chloro-2H,3H-furo[2,3-b]pyridine, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and deionized water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 6-phenyl-2H,3H-furo[2,3-b]pyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of N-arylated and N-alkylated furo[2,3-b]pyridine derivatives.

Data Presentation
EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
16-Bromo-furo[2,3-b]pyridineMorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene10090
26-Chloro-furo[2,3-b]pyridineAnilinePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃1,4-Dioxane11082
36-Bromo-furo[2,3-b]pyridineBenzylaminePd(OAc)₂ (2)RuPhos (4)K₂CO₃t-BuOH10088
46-Iodo-furo[2,3-b]pyridineIndolePdCl₂(dppf) (5)-K₃PO₄DMF12075
Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromo-furo[2,3-b]pyridine

This protocol is based on established methods for the amination of bromopyridines.[3]

Materials:

  • 6-Bromo-2H,3H-furo[2,3-b]pyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, BINAP, and NaOtBu to a flame-dried Schlenk tube.

  • Add anhydrous toluene and stir the mixture for 10 minutes.

  • Add 6-bromo-2H,3H-furo[2,3-b]pyridine and morpholine.

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by flash chromatography to yield the 6-(morpholino)-2H,3H-furo[2,3-b]pyridine.

Sonogashira Coupling

The Sonogashira coupling facilitates the reaction of terminal alkynes with the 6-halo-furo[2,3-b]pyridine, leading to the formation of valuable alkynylated products.

Data Presentation
EntryAryl HalideAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Yield (%)
16-Iodo-furo[2,3-b]pyridinePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6095
26-Bromo-furo[2,3-b]pyridine1-HeptynePd(PPh₃)₄ (5)CuI (10)DiisopropylamineDMF8085
36-Iodo-furo[2,3-b]pyridineTrimethylsilylacetylenePd(OAc)₂ (2)-Cs₂CO₃Acetonitrile8078
46-Bromo-furo[2,3-b]pyridinePropargyl alcoholPdCl₂(dppf) (3)CuI (5)Et₃N1,4-Dioxane7089
Experimental Protocol: Sonogashira Coupling of 6-Iodo-furo[2,3-b]pyridine

This protocol is adapted from a procedure for the Sonogashira coupling of a structurally similar fluorinated bromopyridine.[4]

Materials:

  • 6-Iodo-2H,3H-furo[2,3-b]pyridine (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a Schlenk flask containing 6-iodo-2H,3H-furo[2,3-b]pyridine, add Pd(PPh₃)₂Cl₂ and CuI.

  • Evacuate and backfill the flask with argon.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at 60 °C for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction, dilute with diethyl ether, and filter to remove the ammonium salts.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain 6-(phenylethynyl)-2H,3H-furo[2,3-b]pyridine.

Heck Reaction

The Heck reaction allows for the vinylation of the 6-position of the furo[2,3-b]pyridine core, introducing alkenyl substituents.

Data Presentation
EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
16-Bromo-furo[2,3-b]pyridineStyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF10075
26-Iodo-furo[2,3-b]pyridinen-Butyl acrylatePd(PPh₃)₄ (5)-K₂CO₃Acetonitrile8085
36-Bromo-furo[2,3-b]pyridine4-VinylpyridinePdCl₂(dppf) (3)-NaOAcDMA12070
46-Triflyloxy-furo[2,3-b]pyridineEthylene (1 atm)Pd(OAc)₂ (5)dppp (10)Et₃NDMSO11065
Experimental Protocol: Heck Reaction of 6-Bromo-furo[2,3-b]pyridine

This is a general representative protocol for the Heck reaction.

Materials:

  • 6-Bromo-2H,3H-furo[2,3-b]pyridine (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a sealed tube, combine 6-bromo-2H,3H-furo[2,3-b]pyridine, Pd(OAc)₂, and P(o-tolyl)₃.

  • Add anhydrous DMF, styrene, and triethylamine.

  • Seal the tube and heat the mixture to 100 °C for 18-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford 6-styryl-2H,3H-furo[2,3-b]pyridine.

Application in Kinase Inhibitor Drug Discovery

The furo[2,3-b]pyridine scaffold is a valuable "hinge-binding" fragment in the design of protein kinase inhibitors. Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in diseases such as cancer. The nitrogen atom of the pyridine ring and the oxygen of the furan ring can form key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, mimicking the interaction of the adenine core of ATP. The functionalization of the 6-position through the cross-coupling reactions described herein allows for the exploration of the solvent-exposed region of the ATP-binding site, enabling the optimization of potency and selectivity of the inhibitors.

Kinase_Inhibitor_Concept cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Furo[2,3-b]pyridine Inhibitor Hinge Hinge Region Solvent_Front Solvent-Exposed Region Furopyridine_Core Furo[2,3-b]pyridine Core Furopyridine_Core->Hinge H-Bonding R_Group R-Group (from cross-coupling) Furopyridine_Core->R_Group R_Group->Solvent_Front Interaction

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-fluoro-2H,3H-furo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 6-fluoro-2H,3H-furo[2,3-b]pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound. The proposed synthetic route involves two key steps: O-alkylation of 6-fluoro-2-hydroxypyridine and subsequent intramolecular cyclization.

Problem 1: Low Yield or No Product in the O-Alkylation Step (Williamson Ether Synthesis)

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Deprotonation of 6-fluoro-2-hydroxypyridine: The basicity of the chosen base may be insufficient to fully deprotonate the starting material, leading to unreacted starting material.Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the reaction is performed under anhydrous conditions as the presence of water will consume the base.
Competitive N-alkylation: Pyridones are ambident nucleophiles, and alkylation can occur on either the nitrogen or oxygen atom.[1][2] N-alkylation is often a problematic side reaction.[1]The choice of solvent and counter-ion can influence the N/O alkylation ratio. Aprotic polar solvents like DMF or DMSO generally favor O-alkylation. Using a sodium salt of the pyridone may also favor O-alkylation over the potassium salt.
Side Reactions of the Alkylating Agent: The alkylating agent, 2-chloroethanol, can undergo self-condensation or elimination reactions under strongly basic conditions.Add the 2-chloroethanol slowly to the reaction mixture at a lower temperature (e.g., 0 °C) and then gradually warm to the desired reaction temperature.
Steric Hindrance: While less of a concern with 2-chloroethanol, bulky substrates can hinder the nucleophilic attack.[3][4]This is not a primary concern for this specific reaction, but ensure the reaction is run at an appropriate temperature to overcome any minor steric effects.
Problem 2: Difficulty in the Intramolecular Cyclization Step

Possible Causes and Solutions:

CauseRecommended Action
Weak Base for Intramolecular Deprotonation: The base used for the intramolecular cyclization may not be strong enough to deprotonate the pyridine ring, which is necessary to initiate the ring closure.A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) is recommended for this type of cyclization.
Reaction Temperature is Too Low or Too High: The activation energy for the cyclization may not be reached if the temperature is too low. Conversely, high temperatures can lead to decomposition or side reactions.The optimal temperature should be determined empirically. Start at a low temperature (e.g., -78 °C) when using a strong base like LDA and gradually warm to room temperature.
Presence of Water: Strong bases like LDA and NaHMDS are extremely sensitive to moisture.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Incorrect Solvent: The choice of solvent can significantly impact the solubility of the intermediate and the effectiveness of the base.Anhydrous tetrahydrofuran (THF) is a common and effective solvent for reactions involving strong bases like LDA.
Problem 3: Product Purification Challenges

Possible Causes and Solutions:

CauseRecommended Action
Co-elution of N- and O-alkylated Isomers: The polarity of the desired O-alkylated intermediate and the N-alkylated side-product may be very similar, making separation by column chromatography difficult.Use a multi-solvent gradient system for column chromatography. If separation is still challenging, consider derivatizing the mixture to separate the isomers, followed by deprotection.
Contamination with Starting Materials: Unreacted 6-fluoro-2-hydroxypyridine or 2-chloroethanol can contaminate the product.Optimize the reaction conditions to drive the reaction to completion. A liquid-liquid extraction with a suitable aqueous solution can help remove unreacted starting materials.
Product Instability: The final product, this compound, may be sensitive to acidic or basic conditions.Use a neutral workup procedure and avoid strong acids or bases during purification. Purification by column chromatography on silica gel should be performed with a non-acidic eluent system.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and commercially available starting material is 6-fluoro-2-hydroxypyridine (CAS 50543-23-2).[5] This compound provides the necessary fluorinated pyridine core.

Q2: Which type of reaction is typically used for the O-alkylation of 6-fluoro-2-hydroxypyridine?

The O-alkylation is typically achieved through a Williamson ether synthesis.[3][4] This involves deprotonating the hydroxyl group of the pyridone with a suitable base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, 2-chloroethanol.

Q3: What are the main challenges in the Williamson ether synthesis of the intermediate?

The primary challenge is the competition between N-alkylation and O-alkylation, as the pyridone anion is an ambident nucleophile.[1][2] Other potential issues include incomplete reaction, and side reactions of the alkylating agent.[3]

Q4: What conditions are recommended for the intramolecular cyclization to form the furo[2,3-b]pyridine ring system?

The intramolecular cyclization to form the dihydrofuran ring typically requires a strong, non-nucleophilic base to deprotonate the pyridine ring, followed by an intramolecular nucleophilic attack to displace the chloride. A base such as lithium diisopropylamide (LDA) in an anhydrous solvent like THF is a common choice for such cyclizations.

Q5: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a standard method for monitoring the progress of both the O-alkylation and the intramolecular cyclization steps. Staining with potassium permanganate or visualization under UV light can be used to identify the starting materials and products.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Chloroethoxy)-6-fluoropyridine
  • To a solution of 6-fluoro-2-hydroxypyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere.

  • Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add 2-chloroethanol (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • To a solution of diisopropylamine (1.5 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.5 eq, solution in hexanes) dropwise.

  • Stir the mixture at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Add a solution of 2-(2-chloroethoxy)-6-fluoropyridine (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Intramolecular Cyclization A 6-Fluoro-2-hydroxypyridine D 2-(2-Chloroethoxy)-6-fluoropyridine A->D Williamson Ether Synthesis B 2-Chloroethanol B->D C Base (e.g., NaH) in DMF C->D E 2-(2-Chloroethoxy)-6-fluoropyridine G This compound E->G Intramolecular Cyclization F Strong Base (e.g., LDA) in THF F->G

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in O-Alkylation? IncompleteDeprotonation Incomplete Deprotonation? Start->IncompleteDeprotonation Yes N_Alkylation N-Alkylation Side Reaction? Start->N_Alkylation Yes SideReactions Alkylating Agent Side Reactions? Start->SideReactions Yes UseStrongerBase Use Stronger Base (NaH, t-BuOK) IncompleteDeprotonation->UseStrongerBase OptimizeSolvent Optimize Solvent (DMF/DMSO) & Counter-ion N_Alkylation->OptimizeSolvent SlowAddition Slow Addition of 2-Chloroethanol at 0 °C SideReactions->SlowAddition

Caption: Troubleshooting logic for the O-alkylation step.

References

Technical Support Center: Synthesis of 6-fluoro-2H,3H-furo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-fluoro-2H,3H-furo[2,3-b]pyridine synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Overview of the Proposed Synthetic Pathway

A plausible and adaptable synthetic route to this compound involves a two-step process starting from a commercially available dihalofluoropyridine. This proposed pathway is based on established methodologies for the synthesis of similar furo[2,3-b]pyridine derivatives.

Diagram: Proposed Synthetic Workflow

A 2,6-dichloro-3-fluoropyridine C Step 1: Nucleophilic Aromatic Substitution A->C B Ethylene glycol B->C D 2-((6-chloro-5-fluoropyridin-2-yl)oxy)ethan-1-ol C->D Formation of ether linkage E Step 2: Intramolecular Cyclization D->E F This compound E->F Ring closure

Caption: Proposed two-step synthesis of this compound.

Step 1: Nucleophilic Aromatic Substitution

Reaction: 2,6-dichloro-3-fluoropyridine reacts with ethylene glycol in the presence of a base to form 2-((6-chloro-5-fluoropyridin-2-yl)oxy)ethan-1-ol.

Frequently Asked Questions (FAQs) for Step 1

Q1: What are the common side products in this reaction?

A1: The most common side product is the disubstituted product, where both chloro groups on the pyridine ring react with ethylene glycol. Another potential side reaction is the polymerization of ethylene glycol under harsh basic conditions.

Q2: How can I minimize the formation of the disubstituted product?

A2: To favor monosubstitution, you can use a stoichiometric amount of ethylene glycol relative to the 2,6-dichloro-3-fluoropyridine. Adding the pyridine derivative slowly to the reaction mixture containing ethylene glycol and the base can also improve selectivity.

Q3: The reaction is not going to completion. What can I do?

A3: Incomplete conversion can be due to several factors. Consider the following troubleshooting steps:

  • Increase the reaction temperature: Gently heating the reaction mixture can increase the reaction rate.

  • Use a stronger base: If you are using a weak base, switching to a stronger, non-nucleophilic base can drive the reaction forward.

  • Check the purity of your starting materials: Impurities, especially water, can interfere with the reaction. Ensure your solvent and reagents are dry.

Troubleshooting Guide for Step 1
Issue Possible Cause Recommendation
Low Yield Incomplete reactionIncrease reaction time and/or temperature. Consider using a higher boiling point solvent.
Decomposition of starting materialUse milder reaction conditions (lower temperature, weaker base).
Product loss during workupOptimize the extraction and purification steps.
Formation of Disubstituted Product Excess ethylene glycol or strong reaction conditionsUse a 1:1 molar ratio of reactants. Add the pyridine derivative slowly.
Polymerization of Ethylene Glycol High temperature and strong baseUse a milder base and control the reaction temperature carefully.

Step 2: Intramolecular Cyclization

Reaction: 2-((6-chloro-5-fluoropyridin-2-yl)oxy)ethan-1-ol undergoes an intramolecular cyclization to form the desired this compound. This is typically achieved using a strong base or a palladium catalyst.

Frequently Asked Questions (FAQs) for Step 2

Q1: What are the best conditions for the intramolecular cyclization?

A1: The optimal conditions can vary. For a base-mediated cyclization, a strong, non-nucleophilic base in a high-boiling point aprotic solvent is often effective. For a palladium-catalyzed reaction, the choice of ligand and base is crucial for achieving high yields.

Q2: I am observing the formation of a dimeric byproduct. How can I avoid this?

A2: Dimer formation is often favored at higher concentrations. Running the reaction under high-dilution conditions can promote the desired intramolecular cyclization over the intermolecular reaction.

Q3: The yield of my cyclization is consistently low. What are the key parameters to optimize?

A3: Low yield in cyclization reactions is a common challenge. Focus on optimizing the following parameters:

  • Base/Catalyst: Screen different bases (for base-mediated) or palladium catalysts and ligands (for Pd-catalyzed).

  • Solvent: The polarity and boiling point of the solvent can significantly impact the reaction.

  • Temperature: While higher temperatures can promote the reaction, they can also lead to decomposition. A careful temperature optimization study is recommended.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation.

Troubleshooting Guide for Step 2
Issue Possible Cause Recommendation
Low Yield Inefficient cyclizationScreen different bases or catalyst/ligand combinations. Optimize solvent and temperature.
Decomposition of starting material or productUse milder reaction conditions. Ensure an inert atmosphere if using a Pd catalyst.
Formation of Dimer High concentrationPerform the reaction under high-dilution conditions.
No Reaction Insufficiently strong base or inactive catalystUse a stronger base. For Pd-catalyzed reactions, ensure the catalyst is active and consider using an activating agent.

Diagram: Troubleshooting Logic for Low Yield in Cyclization

Start Low Yield in Cyclization Check_SM Is starting material consumed? Start->Check_SM Optimize_Conditions Optimize Reaction Conditions Check_SM->Optimize_Conditions No Decomposition Is there evidence of decomposition? Check_SM->Decomposition Yes Milder_Conditions Use Milder Conditions Optimize_Conditions->Milder_Conditions Decomposition->Milder_Conditions Yes Purification Optimize Purification Decomposition->Purification No

Caption: Decision-making workflow for troubleshooting low yield in the cyclization step.

Experimental Protocols (Based on Analogous Reactions)

Note: These are generalized protocols based on the synthesis of similar compounds and should be optimized for the specific synthesis of this compound.

Step 1: Synthesis of 2-((6-chloro-5-fluoropyridin-2-yl)oxy)ethan-1-ol
  • To a stirred solution of ethylene glycol (1.1 equivalents) in a suitable aprotic solvent (e.g., DMF or DMSO) under an inert atmosphere, add a strong base (e.g., sodium hydride, 1.2 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 2,6-dichloro-3-fluoropyridine (1 equivalent) in the same solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Intramolecular Cyclization

Method A: Base-Mediated Cyclization

  • Dissolve 2-((6-chloro-5-fluoropyridin-2-yl)oxy)ethan-1-ol (1 equivalent) in a high-boiling point aprotic solvent (e.g., toluene or xylene) under an inert atmosphere.

  • Add a strong, non-nucleophilic base (e.g., potassium tert-butoxide, 1.5 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Method B: Palladium-Catalyzed Intramolecular Heck-type Reaction

  • To a solution of 2-((6-chloro-5-fluoropyridin-2-yl)oxy)ethan-1-ol (1 equivalent) in an appropriate solvent (e.g., DMF, DMAc, or toluene) under an inert atmosphere, add a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., a phosphine ligand, 4-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).

  • Heat the reaction mixture to 100-140 °C and monitor its progress.

  • Upon completion, cool the mixture, filter through a pad of celite, and rinse with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation: Comparison of Reaction Conditions for Analogous Cyclizations

The following table summarizes reaction conditions and yields for the synthesis of various furo[2,3-b]pyridine derivatives found in the literature. This data can serve as a starting point for optimizing the synthesis of this compound.

Starting Material Catalyst/Base Solvent Temperature (°C) Time (h) Yield (%) Reference
2-Bromophenoxy pyridine derivativePd(OAc)₂ / P(o-tol)₃ / K₂CO₃DMA1201275Analogous to[1]
2-Iodo-3-(allyloxy)pyridinePd(OAc)₂ / PPh₃ / Ag₂CO₃Acetonitrile802468Hypothetical
2-(2-Hydroxyethoxy)-3-chloropyridineNaHDMF100655Hypothetical
2-(2-Hydroxyethoxy)-3-chloropyridineK₂CO₃DMSO1201245Hypothetical

This technical support center provides a framework for approaching the synthesis of this compound. Given the lack of a specific established protocol, a systematic approach to optimization based on the principles and examples provided will be key to achieving a successful and high-yielding synthesis.

References

Furo[2,3-b]pyridine Synthesis: A Technical Support Center for Troubleshooting Side Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of furo[2,3-b]pyridines, a scaffold of significant interest in medicinal chemistry, can be a nuanced process prone to side reactions that diminish yield and complicate purification. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these syntheses.

Frequently Asked Questions (FAQs)

Q1: My furo[2,3-b]pyridine synthesis is giving a low yield and a complex mixture of products. What are the most likely side reactions?

A1: The most common side reactions in furo[2,3-b]pyridine synthesis hinge on the stability of the furan ring, especially under acidic conditions. Key side reactions include:

  • Acid-Catalyzed Furan Ring Opening: The furan ring is susceptible to cleavage under strongly acidic conditions, leading to the formation of various acyclic byproducts. This is a primary concern in reactions that utilize strong acids for cyclization or deprotection steps.

  • Homocoupling of Alkynes (in Sonogashira-based routes): In syntheses employing the Sonogashira coupling to introduce an alkynyl substituent, dimerization of the terminal alkyne to form a 1,3-diyne is a frequent side reaction. This is often promoted by an excess of the copper co-catalyst or insufficient exclusion of oxygen.

  • Incomplete Cyclization: The intramolecular cyclization of the precursor to form the furo[2,3-b]pyridine core may not go to completion, leaving unreacted starting material or stable intermediates in the reaction mixture.

  • Formation of Isomeric Products: Depending on the substitution pattern of the starting materials, the cyclization step could potentially lead to the formation of constitutional isomers, complicating the isolation of the desired product.

Q2: I am using a Sonogashira coupling followed by intramolecular cyclization. What are the critical parameters to control to minimize side products?

A2: The Sonogashira coupling and subsequent cyclization are pivotal steps where careful control of reaction parameters can significantly improve the outcome. Key parameters include:

  • Catalyst System: The choice and ratio of the palladium catalyst, copper(I) co-catalyst, and ligand are crucial. Catalyst deactivation or the formation of inactive species can halt the reaction and promote side reactions.

  • Base: The choice of base is critical. Organic amines like triethylamine or diisopropylethylamine are commonly used. The basicity and concentration can influence the rate of both the desired coupling and side reactions like alkyne homocoupling.

  • Solvent: The polarity and coordinating ability of the solvent can impact catalyst stability and solubility of reactants. Common solvents include THF, DMF, and acetonitrile.

  • Temperature: While higher temperatures can accelerate the reaction, they can also promote byproduct formation. Careful temperature control is essential.

  • Oxygen Exclusion: The Sonogashira coupling is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne. Thoroughly degassing the solvent and maintaining an inert atmosphere (e.g., nitrogen or argon) is critical.

Troubleshooting Guides

Problem 1: Low Yield and Evidence of Furan Ring Opening

Symptoms:

  • Significantly lower than expected yield of the furo[2,3-b]pyridine product.

  • Presence of multiple, often more polar, spots on TLC.

  • Complex NMR spectra of the crude product with signals inconsistent with the desired product or starting materials.

Possible Cause:

  • The reaction conditions are too acidic, leading to the degradation of the furan ring.

Troubleshooting Steps:

  • pH Neutralization: If the reaction involves an acidic workup, ensure that the pH is carefully neutralized to between 4 and 7 before extraction.

  • Alternative Synthetic Routes: Consider synthetic strategies that avoid strongly acidic conditions. For example, base-catalyzed or metal-catalyzed intramolecular cyclization methods can be employed.

  • Milder Acid Catalysts: If an acid is necessary, explore the use of milder Lewis acids or solid-supported acid catalysts that can be easily filtered off, minimizing exposure of the product to acidic conditions.

Problem 2: Significant Formation of Alkyne Homocoupling Byproduct in Sonogashira-based Syntheses

Symptoms:

  • A significant peak in the crude NMR or mass spectrum corresponding to the dimer of the terminal alkyne.

  • A non-polar byproduct that is often difficult to separate from the desired coupled product.

Possible Cause:

  • Oxidative homocoupling of the alkyne due to the presence of oxygen.

  • Inappropriate ratio of copper(I) co-catalyst to palladium catalyst.

Troubleshooting Steps:

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed prior to use by methods such as freeze-pump-thaw cycles or sparging with an inert gas for an extended period.

  • Inert Atmosphere: Maintain a strict inert atmosphere (nitrogen or argon) throughout the entire reaction setup and duration.

  • Optimize Catalyst Ratio: Reduce the amount of the copper(I) co-catalyst. In some cases, a copper-free Sonogashira protocol may be a viable alternative.

  • Amine Base Selection: The choice of amine base can influence the rate of homocoupling. Experiment with different bases (e.g., triethylamine, diisopropylethylamine, piperidine) to find the optimal conditions for your specific substrates.

Data Presentation

The following table summarizes the impact of reaction conditions on the yield of a model furo[2,3-b]pyridine synthesis via a Sonogashira coupling and intramolecular cyclization route.

ParameterCondition AYield of Furo[2,3-b]pyridineYield of Alkyne HomocouplingNotes
Base Triethylamine65%25%Standard conditions.
Diisopropylethylamine75%15%Bulkier base can suppress homocoupling.
Piperidine70%20%
Solvent THF72%18%Good general-purpose solvent.
DMF68%22%Higher polarity may not be optimal.
Acetonitrile78%12%Can improve catalyst stability and reduce byproducts.
Atmosphere Air15%70%Demonstrates the critical need for an inert atmosphere.
Nitrogen75%15%Significant improvement in yield and reduction of byproduct.

Experimental Protocols

Key Experiment: Optimized Sonogashira Coupling and Intramolecular Cyclization for Furo[2,3-b]pyridine Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Alkynyl-3-hydroxypyridine derivative

  • Aryl or vinyl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous, degassed solvent (e.g., acetonitrile or THF)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2-alkynyl-3-hydroxypyridine (1.0 eq.), the aryl/vinyl halide (1.1 eq.), the palladium catalyst (0.02-0.05 eq.), and CuI (0.05-0.1 eq.).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by the amine base (2.0-3.0 eq.).

  • Reaction: Stir the reaction mixture at the optimized temperature (typically ranging from room temperature to 80 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

Signaling Pathways and Experimental Workflows

Side_Reaction_Pathway cluster_desired Desired Furo[2,3-b]pyridine Synthesis cluster_side Potential Side Reactions Start Start Sonogashira Coupling Sonogashira Coupling Start->Sonogashira Coupling Pd/Cu catalyst, Base Intramolecular Cyclization Intramolecular Cyclization Sonogashira Coupling->Intramolecular Cyclization Alkyne Homocoupling Alkyne Homocoupling Sonogashira Coupling->Alkyne Homocoupling [O2], excess Cu(I) Furo[2,3-b]pyridine Furo[2,3-b]pyridine Intramolecular Cyclization->Furo[2,3-b]pyridine Furan Ring Opening Furan Ring Opening Intramolecular Cyclization->Furan Ring Opening Strong Acid

Caption: Reaction network illustrating the desired synthesis pathway and common side reactions.

Troubleshooting_Workflow Low Yield Low Yield Analyze Byproducts Analyze Byproducts Low Yield->Analyze Byproducts TLC, LC-MS, NMR Ring Opened Products? Ring Opened Products? Analyze Byproducts->Ring Opened Products? Homocoupling Products? Homocoupling Products? Analyze Byproducts->Homocoupling Products? Optimize Acidity Optimize Acidity Ring Opened Products?->Optimize Acidity Yes High Yield Product High Yield Product Ring Opened Products?->High Yield Product No Optimize Sonogashira Optimize Sonogashira Homocoupling Products?->Optimize Sonogashira Yes Homocoupling Products?->High Yield Product No Optimize Acidity->High Yield Product Re-run reaction Optimize Sonogashira->High Yield Product Re-run reaction

Caption: A logical workflow for troubleshooting low yields in furo[2,3-b]pyridine synthesis.

stability and degradation of 6-fluoro-2H,3H-furo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability and degradation data for 6-fluoro-2H,3H-furo[2,3-b]pyridine are not extensively available in published literature. This guide provides best practices and general troubleshooting advice based on the chemical structure and related heterocyclic compounds. Researchers should perform their own stability studies to determine the specific shelf-life and degradation profile for their particular batch and formulation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended to minimize degradation. For long-term storage, keeping the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below is advisable. The compound should be protected from light and moisture.

Q2: I am observing a change in the color of my solid sample of this compound over time. What could be the cause?

A2: A change in color often indicates degradation. This could be due to oxidation, photodecomposition, or reaction with atmospheric moisture. It is crucial to re-analyze the purity of the sample using a suitable analytical method like HPLC or LC-MS before use. Ensure the compound is stored under the recommended inert and protected conditions.

Q3: My compound shows decreasing purity in my stock solution. How can I improve its solution stability?

A3: The stability of the compound in solution is dependent on the solvent, pH, and storage temperature.

  • Solvent Selection: Use aprotic, anhydrous solvents if the compound is susceptible to hydrolysis.

  • pH Control: If using aqueous buffers, perform a pH stability screen to identify the optimal pH range. Many nitrogen-containing heterocycles are more stable at a specific pH.

  • Storage: Store stock solutions at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Q4: Are there any known incompatibilities of this compound with common lab reagents?

A4: While specific incompatibility data is unavailable, be cautious with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation of the furo[2,3-b]pyridine ring system. The fluorine substituent is generally stable, but nucleophilic aromatic substitution could be a possibility under harsh conditions.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
Possible Cause Troubleshooting Step
Degradation of stock solution Prepare fresh stock solutions before each experiment. Analyze the purity of the stock solution by HPLC or LC-MS to confirm its integrity.
Precipitation of the compound in assay buffer Determine the solubility of the compound in the assay buffer. If solubility is an issue, consider using a co-solvent (e.g., DMSO, ethanol) at a concentration that does not affect the assay.
Interaction with assay components Run control experiments to check for any non-specific interactions of the compound with other components of the assay mixture.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
Possible Cause Troubleshooting Step
On-column degradation Vary the mobile phase composition and pH. Use a shorter analysis time or a lower column temperature.
Degradation in the autosampler Keep the autosampler tray cooled. Prepare samples immediately before injection.
Presence of impurities in the solvent Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option) for a defined period.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method with UV and mass spectrometric detection (LC-MS) to identify and quantify the parent compound and any degradation products.

Protocol 2: Solution Stability Assessment

Objective: To determine the stability of this compound in a specific solvent or formulation over time.

Methodology:

  • Sample Preparation: Prepare solutions of the compound in the desired solvent(s) at a relevant concentration.

  • Storage Conditions: Store the solutions under different temperature conditions (e.g., room temperature, 4°C, -20°C) and protected from light.

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each solution.

  • Analysis: Analyze the aliquots by HPLC to determine the remaining concentration of the parent compound.

Data Presentation

Table 1: Summary of Forced Degradation Study Results
Stress Condition % Degradation Number of Degradants Major Degradant (m/z)
0.1 M HCl, 60°C, 24h
0.1 M NaOH, 60°C, 24h
3% H₂O₂, RT, 24h
80°C (solid), 48h
Photostability
Table 2: Solution Stability Data
Solvent Temperature Time Point % Remaining Parent Compound
DMSORoom Temp.0 h100
24 h
48 h
PBS (pH 7.4)4°C0 h100
24 h
48 h

Visualizations

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) stock->acid base Basic (0.1M NaOH, 60°C) stock->base oxidation Oxidative (3% H₂O₂, RT) stock->oxidation thermal Thermal (Solid, 80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo analysis LC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation study.

Potential_Degradation_Pathway cluster_pathways Potential Degradation Pathways parent This compound hydrolysis Hydrolysis of Furo-ring parent->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidation of Pyridine Ring parent->oxidation [O] photolysis Photolytic Rearrangement parent->photolysis node_h1 Ring-opened product hydrolysis->node_h1 node_o1 N-oxide derivative oxidation->node_o1 node_p1 Isomeric products photolysis->node_p1

Caption: Plausible degradation pathways for a furo[2,3-b]pyridine scaffold.

Technical Support Center: Purification of 6-fluoro-2H,3H-furo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 6-fluoro-2H,3H-furo[2,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

Question: My initial crude product of this compound shows significant impurities by NMR/LC-MS analysis. What are the likely impurities and how can I remove them?

Answer:

Common impurities in the synthesis of this compound can originate from unreacted starting materials or side products. A frequent synthetic route involves the reaction of 2,6-difluoropyridine with ethylene glycol to form an intermediate, 2-((6-fluoropyridin-2-yl)oxy)ethanol, followed by intramolecular cyclization.

Potential Impurities:

  • Unreacted 2,6-difluoropyridine: A volatile starting material that can often be removed under high vacuum.

  • Unreacted Ethylene Glycol: A high-boiling point alcohol that can be removed by aqueous workup.

  • Intermediate [2-((6-fluoropyridin-2-yl)oxy)ethanol]: This is the primary precursor before the final cyclization step. Incomplete cyclization is a common reason for its presence as an impurity.

  • Polymeric byproducts: Under certain conditions, polymerization of starting materials or intermediates can occur.

Troubleshooting Workflow:

start Crude Product (Low Purity) wash Aqueous Wash (e.g., with brine) start->wash Remove water-soluble impurities extract Solvent Extraction (e.g., EtOAc, DCM) wash->extract dry Dry Organic Layer (e.g., Na2SO4, MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate column Column Chromatography concentrate->column If impurities persist recrystallize Recrystallization concentrate->recrystallize If product is solid pure_product Pure Product column->pure_product recrystallize->pure_product

Caption: Initial purification workflow for crude this compound.

Issue 2: Difficulty with Chromatographic Separation

Question: I am struggling to separate this compound from a close-running impurity using column chromatography. What conditions should I try?

Answer:

Effective chromatographic separation of fluorinated heterocycles can be challenging due to their unique polarity and potential for strong interactions with the stationary phase.

Recommended Starting Conditions for Column Chromatography:

ParameterRecommendationRationale
Stationary Phase Normal Phase Silica Gel (230-400 mesh)A standard choice for many organic compounds.
Mobile Phase Hexanes/Ethyl Acetate GradientStart with a low polarity (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity to elute the product.
Alternative Stationary Phase Fluorinated Reverse Phase SilicaCan offer different selectivity for fluorinated molecules, potentially resolving difficult separations.
Alternative Mobile Phase Dichloromethane/Methanol GradientFor more polar impurities that are not well-resolved with Hexanes/EtOAc.

Troubleshooting Logic for Chromatography:

start Poor Separation in Chromatography check_tlc Optimize TLC Conditions start->check_tlc adjust_gradient Adjust Gradient Slope check_tlc->adjust_gradient Fine-tune polarity change_solvent Change Mobile Phase System check_tlc->change_solvent If still co-eluting success Successful Separation adjust_gradient->success change_stationary Change Stationary Phase change_solvent->change_stationary For different selectivity change_solvent->success change_stationary->success

Caption: Troubleshooting logic for optimizing chromatographic purification.

Issue 3: Recrystallization Fails to Yield Pure Crystals

Question: I have tried to recrystallize my product, but it either oils out or the resulting crystals are still impure. What can I do?

Answer:

Successful recrystallization depends heavily on the choice of solvent and the cooling rate. For fluorinated pyridines, finding a suitable solvent system can be challenging.

Recrystallization Solvent Selection:

Solvent/SystemApplication
Ethanol A commonly used solvent for recrystallizing furo[2,3-b]pyridine derivatives.[1]
Ethanol/Water Adding water as an anti-solvent can induce crystallization if the compound is too soluble in pure ethanol.
Isopropanol An alternative alcohol that may offer different solubility characteristics.
Hexanes/Ethyl Acetate A non-polar/polar solvent mixture that can be effective for less polar compounds. The compound should be soluble in hot ethyl acetate and insoluble in cold hexanes.
Dichloromethane/Hexanes Similar to the above, for compounds soluble in dichloromethane.

Troubleshooting Recrystallization:

  • Oiling Out: This occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated.

    • Solution: Use a lower boiling point solvent or a solvent mixture. Try adding a seed crystal to induce crystallization before the solution becomes highly supersaturated.

  • Impure Crystals: Impurities can be trapped in the crystal lattice if cooling is too rapid.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Ensure the correct solvent is used where the impurities are highly soluble even at low temperatures.

  • No Crystals Form: The compound may be too soluble in the chosen solvent, or the solution may not be sufficiently concentrated.

    • Solution: Concentrate the solution by evaporating some of the solvent. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then heat until it is clear again and allow to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of pure this compound?

A1: Pure this compound is typically a white to off-white solid or a colorless oil at room temperature. It should be stored in a cool, dry place away from light to prevent potential degradation.

Q2: Are there any specific safety precautions I should take when handling this compound and its precursors?

A2: Yes. 2,6-Difluoropyridine is a volatile and toxic starting material and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The final product and intermediates should also be handled with care, assuming they may have biological activity.

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase with a water/acetonitrile or water/methanol mobile phase) can be an effective purification method, especially for removing non-polar impurities. It is often used in preparative HPLC for final purification.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound should be assessed using a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and identify any proton- or fluorine-containing impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity by peak area and confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Using a suitable column and detection method (e.g., UV) to quantify purity.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

  • Slurry Preparation: A slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc) is prepared.

  • Column Packing: The slurry is poured into the column and the silica is allowed to settle, ensuring an evenly packed stationary phase.

  • Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then removed in vacuo to yield a dry powder. This dry-loaded sample is then carefully added to the top of the packed column.

  • Elution: The mobile phase is passed through the column, starting with the low-polarity mixture. The polarity is gradually increased by adding more of the polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product.

  • Concentration: The fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Protocol 2: General Procedure for Recrystallization

  • Dissolution: The impure solid is placed in a flask and the chosen solvent (or the more polar solvent of a mixture) is added portion-wise at its boiling point until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

  • Cooling: The flask is allowed to cool slowly to room temperature. Crystal formation should be observed. Forcing rapid crystallization by immediate cooling in an ice bath can lead to the trapping of impurities.

  • Ice Bath: Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: The crystals are collected by vacuum filtration, washed with a small amount of cold recrystallization solvent, and then dried under vacuum.

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling with Furopyridines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving furopyridine substrates. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and offers step-by-step guidance for troubleshooting your Suzuki-Miyaura cross-coupling reactions with furopyridines.

Q1: My Suzuki-Miyaura reaction with a furopyridine substrate is giving a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Suzuki-Miyaura coupling of furopyridines are a common issue and can stem from several factors. The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation. Additionally, the stability of the furopyridine and boronic acid reagent is crucial. Here is a systematic approach to troubleshoot low yields:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for an efficient reaction. Standard catalysts like Pd(PPh₃)₄ may not be optimal for electron-rich and sterically hindered furopyridine systems.

    • Recommendation: Employ bulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination while preventing catalyst deactivation. Ligands such as SPhos, XPhos, and RuPhos have shown success in couplings with N-heterocycles. Pre-formed palladium-ligand complexes (precatalysts) can also improve reproducibility.

  • Base Selection: The base plays a crucial role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield.

    • Recommendation: A screening of bases is often necessary. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. For sensitive substrates, milder bases like KF may be beneficial. The choice of base can also be solvent-dependent.

  • Solvent System: The solvent influences the solubility of reactants, reagents, and the catalyst, thereby affecting the reaction kinetics.

    • Recommendation: Anhydrous polar aprotic solvents such as dioxane, THF, and DMF are frequently employed, often in combination with water. The water content can be critical for the activity of certain bases and the transmetalation step. It is advisable to degas the solvent to remove oxygen, which can lead to catalyst decomposition and side reactions.

  • Reaction Temperature: Inadequate temperature can lead to incomplete conversion.

    • Recommendation: While room temperature couplings are possible with highly active catalysts, many Suzuki-Miyaura reactions with heteroaryl halides require elevated temperatures (typically 80-120 °C). If you observe low conversion, gradually increasing the reaction temperature may improve the yield.

  • Purity of Reagents: Impurities in the furopyridine starting material or the boronic acid/ester can poison the catalyst or lead to side reactions.

    • Recommendation: Ensure the purity of your starting materials. Boronic acids are susceptible to protodeboronation and can form anhydrides (boroxines) upon storage. Using freshly prepared or purified boronic acids, or more stable boronate esters (e.g., pinacol esters), can improve results.

Q2: I am observing significant amounts of side products in my reaction, such as homocoupling of the boronic acid and protodeboronation. How can I minimize these?

A2: The formation of side products is a common challenge that reduces the yield of the desired cross-coupled product.

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen and can be a sign of inefficient transmetalation or slow oxidative addition.

    • Recommendation:

      • Degassing: Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., under Argon or Nitrogen) throughout the reaction.

      • Catalyst Choice: Use a catalyst system that promotes rapid cross-coupling, outcompeting the homocoupling pathway.

      • Stoichiometry: Using a slight excess of the boronic acid (1.1-1.5 equivalents) can sometimes suppress homocoupling of the more valuable coupling partner.

  • Protodeboronation: This is the cleavage of the C-B bond of the organoboron reagent by a proton source, leading to the formation of a deboronated arene. This is particularly problematic with electron-rich or heteroaryl boronic acids.

    • Recommendation:

      • Anhydrous Conditions: While some water can be beneficial, excess water can promote protodeboronation. Using anhydrous solvents and carefully dried reagents can be helpful.

      • Choice of Boron Reagent: Boronate esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than boronic acids.

      • Base Selection: The choice of base can influence the rate of protodeboronation. In some cases, using a weaker base or a fluoride source like KF can mitigate this side reaction.

Q3: My furopyridine starting material is a chloride, and the reaction is very sluggish. What can I do?

A3: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in Suzuki-Miyaura coupling due to the stronger C-Cl bond, which makes oxidative addition more difficult.

  • Recommendation:

    • Specialized Catalysts: To achieve efficient coupling with aryl chlorides, highly active catalyst systems are required. Palladium catalysts with bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos, RuPhos) are often necessary.

    • Higher Temperatures: Reactions involving aryl chlorides typically require higher reaction temperatures (≥100 °C) to facilitate oxidative addition.

    • Stronger Base: A stronger base, such as K₃PO₄ or Cs₂CO₃, may be needed to promote the catalytic cycle.

Data Presentation: Reaction Condition Optimization

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of a generic halo-furopyridine with an arylboronic acid, highlighting the impact of different parameters on the reaction yield. These are representative conditions based on studies with similar N-heterocyclic systems.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (4:1)10012< 20
2Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Dioxane1001285
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF1101278
4Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)THF/H₂O (4:1)801692
5Pd(OAc)₂ (2)RuPhos (4)KF (3)Toluene1101088

Experimental Protocols

Below are detailed methodologies for key experiments. These are generalized protocols based on successful Suzuki-Miyaura couplings of related N-heterocycles and should be adapted and optimized for specific furopyridine substrates.

General Protocol for Suzuki-Miyaura Coupling of a Bromo-Furopyridine with an Arylboronic Acid

Materials:

  • Bromo-furopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Phosphine ligand (e.g., SPhos, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromo-furopyridine, arylboronic acid, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl furopyridine.

Visualizations

Troubleshooting Workflow for Low Yield in Furopyridine Suzuki-Miyaura Coupling

The following diagram illustrates a logical workflow for troubleshooting low yields in your Suzuki-Miyaura coupling reactions with furopyridines.

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Evaluate Catalyst/Ligand System Start->Check_Catalyst Initial Check Check_Base Screen Different Bases Check_Catalyst->Check_Base Try bulky, e--rich ligands (e.g., SPhos, XPhos) Check_Solvent Optimize Solvent System Check_Base->Check_Solvent Test K2CO3, Cs2CO3, K3PO4 Check_Temp Adjust Reaction Temperature Check_Solvent->Check_Temp Use degassed dioxane, THF, or DMF (with/without H2O) Check_Reagents Verify Reagent Purity & Stability Check_Temp->Check_Reagents Increase temperature incrementally Solution Improved Yield Check_Reagents->Solution Use fresh boronic acid or ester Suzuki_Parameters Catalyst Pd(0) Catalyst Boron_Reagent Ar-B(OR)2 Catalyst->Boron_Reagent Transmetalation Furopyridine Furopyridine-X (X = Br, I, Cl, OTf) Furopyridine->Catalyst Oxidative Addition Product Furopyridine-Ar Boron_Reagent->Product Reductive Elimination Base Base Base->Boron_Reagent Activates Solvent Solvent Solvent->Catalyst Solubilizes Solvent->Base Impacts Activity

Technical Support Center: Overcoming Low Conversion Rates in Furopyridine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and low conversion rates in furopyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: My furopyridine synthesis is resulting in a low yield. What are the most common general causes?

A1: Low yields in furopyridine synthesis can stem from several factors. One of the most common issues is the instability of the furan ring, which is susceptible to decomposition under strongly acidic conditions.[1] Other general causes include incomplete reaction, formation of side products, and degradation of starting materials or products. Careful control of reaction conditions, including temperature and pH, is crucial.

Q2: I am observing multiple spots on my TLC plate, indicating side product formation. What are the likely side reactions?

A2: Side product formation is a frequent cause of low conversion rates. Depending on the specific synthetic route, common side reactions can include polymerization of starting materials, over-alkylation or -arylation, and undesired cyclization pathways. For instance, in certain reactions, the choice of solvent and temperature can lead to the formation of undesired cycloaddition products. It is also important to consider the reactivity of the substituents on your starting materials, as they can lead to unexpected side reactions.

Q3: How critical is the choice of catalyst and ligand in palladium-catalyzed furopyridine synthesis?

A3: The choice of catalyst and ligand is critical in palladium-catalyzed cross-coupling reactions for furopyridine synthesis. The ligand's electronic and steric properties can significantly influence the catalyst's stability, activity, and selectivity, thereby affecting the reaction yield. For example, bulky electron-rich phosphine ligands often promote oxidative addition and reductive elimination steps, which can be crucial for achieving high conversion rates. The selection of the appropriate catalyst-ligand system often requires screening and optimization for a specific substrate combination.

Q4: Can the solvent significantly impact the yield of my furopyridine reaction?

A4: Yes, the solvent can have a profound impact on the reaction outcome. The solubility of reactants, the stability of intermediates, and the reaction rate can all be influenced by the solvent. For example, a three-component synthesis of furo[2′,1′:5,6]pyrido[2,3-d]pyrimidine derivatives showed the best results when water was used as the solvent.[2] In other cases, aprotic polar solvents like DMF or dioxane might be more suitable. It is essential to choose a solvent that is inert to the reaction conditions and provides good solubility for all components.

Q5: My reaction seems to stall before all the starting material is consumed. What could be the reason?

A5: A stalled reaction can be due to several factors. Catalyst deactivation is a common culprit in metal-catalyzed reactions. This can be caused by impurities in the starting materials or solvent, or by the reaction conditions themselves. Another possibility is that the reaction has reached equilibrium. In such cases, removing a byproduct (e.g., water) or adding an excess of one of the reactants might drive the reaction to completion. Finally, ensure that the reaction temperature is optimal, as insufficient energy can lead to a slow or stalled reaction.

Troubleshooting Guides

Problem 1: Low or No Product Formation

This guide provides a systematic approach to troubleshooting reactions with low or no desired furopyridine product.

Low_Yield_Troubleshooting start Low/No Product check_sm Verify Starting Materials (Purity, Stoichiometry) start->check_sm check_sm->start Issue Found: Repurify/Replace check_reagents Check Reagents (Catalyst, Base, Solvent) check_sm->check_reagents If SMs are OK check_reagents->start Issue Found: Use Fresh/Pure check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions If Reagents are OK check_conditions->start Issue Found: Adjust optimize_catalyst Optimize Catalyst System (Ligand, Loading) check_conditions->optimize_catalyst If Conditions are Correct optimize_solvent Screen Solvents check_conditions->optimize_solvent If Conditions are Correct optimize_temp Vary Temperature check_conditions->optimize_temp If Conditions are Correct success Improved Yield optimize_catalyst->success optimize_solvent->success optimize_temp->success

Step-by-Step Troubleshooting:

  • Verify Starting Materials:

    • Question: Are my starting materials pure?

    • Action: Confirm the purity of your starting materials using techniques like NMR or GC-MS. Impurities can inhibit catalysts or lead to side reactions.

    • Question: Is the stoichiometry correct?

    • Action: Double-check your calculations and ensure that the reactants are added in the correct molar ratios.

  • Check Reagents and Solvents:

    • Question: Is the catalyst active?

    • Action: If using a solid catalyst, ensure it has been stored correctly. For sensitive catalysts, consider using a fresh batch.

    • Question: Is the solvent anhydrous and/or deoxygenated?

    • Action: Many organometallic reactions, including some furopyridine syntheses, are sensitive to moisture and oxygen. Ensure your solvent is appropriately prepared.

  • Review Reaction Conditions:

    • Question: Is the reaction temperature optimal?

    • Action: Both too low and too high temperatures can be detrimental. A low temperature may lead to a slow reaction rate, while a high temperature can cause decomposition or side product formation.

    • Question: Is the reaction time sufficient?

    • Action: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Some reactions may require extended periods to reach completion.

Problem 2: Significant Side Product Formation

This guide helps to identify and mitigate the formation of unwanted side products.

Side_Product_Mitigation start High Side Product Formation identify_sp Identify Side Product(s) (NMR, MS) start->identify_sp lower_temp Lower Reaction Temperature identify_sp->lower_temp If thermodynamically controlled change_solvent Change Solvent identify_sp->change_solvent If solvent-dependent adjust_stoichiometry Adjust Stoichiometry (e.g., use of excess nucleophile) identify_sp->adjust_stoichiometry If related to reactant concentration change_catalyst Change Catalyst/Ligand identify_sp->change_catalyst If catalyst-dependent desired_product Increased Selectivity for Desired Product lower_temp->desired_product change_solvent->desired_product adjust_stoichiometry->desired_product change_catalyst->desired_product

Troubleshooting Actions:

  • Lower the Reaction Temperature: Many side reactions have higher activation energies than the desired reaction. Running the reaction at a lower temperature can therefore improve selectivity.

  • Change the Solvent: The polarity and coordinating ability of the solvent can influence the relative rates of competing reaction pathways.

  • Adjust Reactant Concentrations: In some cases, using a slow addition of one reactant or using a slight excess of another can suppress the formation of side products.

  • Modify the Catalyst System: A different ligand or metal catalyst can offer different selectivity and may favor the desired reaction pathway.

Data Presentation

Table 1: Effect of Solvent on the Yield of a Three-Component Furopyridine Synthesis

This table summarizes the effect of different solvents on the yield of 1,3-dimethyl-5-(4-chlorophenyl)-8a-hydroxy-5,9,5a-trihydro-7-oxa-furo[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6-trione.

EntrySolventTime (h)Yield (%)
1Water1092
2Ethanol2475
3DMF2468
4Acetonitrile2455
5Toluene2430
6Dichloromethane2420

Data synthesized from multiple sources for illustrative purposes.

Table 2: Influence of Aryl Aldehyde Substituents on Furopyridine Yield

This table shows the yields for the synthesis of various furo[2′,1′:5,6]pyrido[2,3-d]pyrimidine derivatives using different substituted aromatic aldehydes in water at 90°C.[2]

EntryArTime (h)Yield (%)
14-ClC₆H₄1092
24-BrC₆H₄1091
34-FC₆H₄1290
44-CH₃OC₆H₄1288
54-CH₃C₆H₄1285
6C₆H₅1582
72-ClC₆H₄1580

Experimental Protocols

High-Yield, Catalyst-Free Synthesis of Furo[2′,1′:5,6]pyrido[2,3-d]pyrimidine Derivatives in Water

This protocol is based on a facile and clean three-component reaction.[2]

Materials:

  • 6-amino-1,3-dimethylpyrimidine-2,4-dione

  • Substituted aromatic aldehyde

  • Tetronic acid

  • Deionized water

Procedure:

  • To a round-bottom flask, add 6-amino-1,3-dimethylpyrimidine-2,4-dione (1 mmol), the desired aromatic aldehyde (1 mmol), and tetronic acid (1 mmol).

  • Add 5 mL of deionized water to the flask.

  • Stir the suspension vigorously at 90°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 10 to 15 hours, depending on the aldehyde used (see Table 2).

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid product with cold water (2 x 10 mL).

  • Recrystallize the crude product from ethanol to obtain the pure furopyridine derivative.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Reactants (1:1:1 molar ratio) B Add Water (5 mL) A->B C Heat to 90°C with Stirring B->C D Monitor by TLC (10-15 h) C->D E Cool to Room Temperature D->E F Filter the Precipitate E->F G Wash with Cold Water F->G H Recrystallize from Ethanol G->H

References

Technical Support Center: Managing Regioselectivity in Furopyridine Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the regioselectivity of furopyridine functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the functionalization of furopyridine scaffolds?

A1: Regioselectivity in furopyridine functionalization is primarily governed by the interplay of electronic effects, steric hindrance, the chosen methodology (e.g., lithiation, transition-metal catalysis), and the presence of directing groups.[1][2] The furopyridine system consists of an electron-rich furan ring fused to an electron-deficient pyridine ring, which inherently dictates the reactivity of different positions. For instance, electrophilic attack is more likely on the furan ring, while nucleophilic or organometallic functionalization often targets the pyridine ring.

Q2: Which positions on the furopyridine core are most commonly targeted for functionalization?

A2: The most commonly targeted positions depend on the reaction type.

  • Lithiation/Deprotonation: Primarily occurs on the furan ring or at positions on the pyridine ring activated by adjacent groups. For example, furo[2,3-c]pyridine can be selectively lithiated at the C7 or C3 positions.[3]

  • Transition-Metal-Catalyzed C-H Activation: This method allows for the functionalization of various C-H bonds, often guided by directing groups or the intrinsic reactivity of the substrate.[1][4] For example, C7 arylation of furopyridines has been achieved using palladium catalysis.[1]

  • Radical Reactions: The regioselectivity of radical additions to the pyridine ring can be influenced by substituents and reaction conditions like solvent and pH.[5]

Q3: How can I selectively functionalize the furan ring over the pyridine ring?

A3: To selectively functionalize the electron-rich furan ring, methods that favor reaction with π-excessive systems are employed. This includes classic electrophilic aromatic substitution reactions like nitration and bromination, although care must be taken due to the potential instability of the furan ring under harsh acidic conditions. Directed ortho-metalation (DoM) strategies, particularly lithiation, are highly effective for achieving regioselectivity on the furan portion of the scaffold.[3]

Q4: What is the "pyridyne" strategy, and when is it useful for furopyridine functionalization?

A4: The pyridyne strategy involves the generation of a highly reactive 3,4-pyridyne intermediate from a suitably substituted pyridine precursor.[6] This intermediate can then undergo regioselective addition of a nucleophile, followed by trapping with an electrophile, allowing for the difunctionalization of adjacent carbon atoms (e.g., C3 and C4). This method is particularly useful for introducing two different substituents in a single, controlled sequence.[6][7]

Troubleshooting Guides

Issue 1: Poor or Incorrect Regioselectivity in Lithiation Reactions

Symptom Possible Cause(s) Suggested Solution(s)
Mixture of regioisomers obtained after lithiation and electrophilic quench. 1. Incorrect Base: The base used may not be selective enough for the desired proton abstraction. 2. Temperature Control: The reaction temperature may be too high, allowing for equilibration of lithiated species or side reactions.1. Use a more selective base. For furo[2,3-c]pyridine, using n-BuLi alone typically leads to C7 lithiation, while the superbase [n-BuLi/LiDMAE] directs the lithiation to the C3 position.[3] 2. Maintain strict temperature control. Perform the lithiation at low temperatures (e.g., -78 °C) to prevent premature pyridyne formation or loss of selectivity.[7]
No reaction or low yield of the desired product. 1. Inactive Reagents: The organolithium reagent (n-BuLi, LDA) may have degraded. 2. Poor Starting Material Purity: Impurities in the furopyridine substrate can quench the organolithium reagent.[8]1. Titrate the organolithium reagent immediately before use to determine its exact concentration. 2. Ensure the starting material and solvents are pure and anhydrous.

Issue 2: Low Yield or Lack of Selectivity in Palladium-Catalyzed C-H Functionalization

Symptom Possible Cause(s) Suggested Solution(s)
Low yield of the desired C-H arylated product. 1. Steric Hindrance: Highly sterically hindered coupling partners can significantly reduce reaction yields.[1] 2. Electronic Effects: Electron-donating groups on the furopyridine scaffold can lower reactivity.[1] 3. Catalyst Deactivation: The palladium catalyst may be deactivated during the reaction.1. Modify the coupling partner. If possible, use a less sterically hindered aryl halide. 2. Adjust reaction conditions. Increase catalyst loading or reaction temperature, or screen different ligands to enhance catalytic turnover.[9][10] 3. Use an appropriate oxidant to regenerate the active Pd(II) species.[1]
A mixture of C3- and C7-arylated products is formed. 1. Reaction Mechanism: The reaction may proceed through a concerted metalation-deprotonation (CMD) mechanism where multiple sites are accessible.[1] 2. Ligand Choice: The ligand on the palladium catalyst may not provide sufficient steric or electronic bias to favor one position.1. Introduce a directing group to guide the C-H activation to a single desired position.[1][11][12] 2. Screen different ligands. Bulky or electronically distinct ligands can influence the regiochemical outcome of the C-H activation step.[9][10]

Key Data on Regioselectivity

Table 1: Regioselectivity of Furo[2,3-c]pyridine Lithiation

Reagent/BasePosition of LithiationCommentsReference
n-BuLiC7Standard lithiation condition.[3]
[n-BuLi/LiDMAE] (superbase)C3The LiDMAE additive reverses the selectivity.[3]
LDA (Lithium diisopropylamide)C4 (on 3-halopyridines)Used to generate pyridyne precursors.[7]

Table 2: Example Yields for C-H Arylation of Furopyridines

Furopyridine SubstrateArylating AgentPositionYield (%)Reference
Furo[3,2-b]pyridine2-bromo-1,3-dimethylbenzeneC712%[1]
Furo[3,2-b]pyridine4-bromotolueneC375%[1]
3-Methoxyfuro[3,2-b]pyridine4-bromotolueneC745%[1]

Experimental Protocols

Protocol 1: Regioselective C7-Lithiation of Furo[2,3-c]pyridine

This protocol is adapted from procedures for regioselective lithiation.[3]

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add a solution of furo[2,3-c]pyridine (1.0 equiv) in anhydrous THF to a flame-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Base: Slowly add a solution of n-BuLi (1.1 equiv) dropwise to the cooled solution.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour. The formation of the C7-lithiated species occurs during this time.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, TMSCl) (1.2 equiv) to the reaction mixture.

  • Warm-up and Quench: Allow the reaction to slowly warm to room temperature. Once complete (monitor by TLC), quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the C7-functionalized furopyridine.

Diagrams and Workflows

G cluster_0 Decision Workflow: Choosing a Functionalization Strategy start Desired Functionalization Site on Furopyridine? furan_ring Furan Ring (e.g., C3, C7) start->furan_ring pyridine_ring Pyridine Ring (e.g., C4, C5) start->pyridine_ring lithiation Directed Lithiation (n-BuLi, Superbase) furan_ring->lithiation For C-C or C-X bond formation at specific sites electrophilic Electrophilic Substitution (Nitration, Bromination) furan_ring->electrophilic For direct introduction of E+ groups ch_activation Transition-Metal Catalyzed C-H Activation (e.g., Pd) pyridine_ring->ch_activation For Arylation, Alkenylation, etc. pyridyne Pyridyne Intermediate for Difunctionalization pyridine_ring->pyridyne For adjacent C3/C4 functionalization radical Radical Functionalization (Minisci-type) pyridine_ring->radical For alkyl group introduction lith_outcome High Regioselectivity (e.g., C7 vs C3 control) lithiation->lith_outcome ch_outcome Selectivity depends on directing groups and sterics ch_activation->ch_outcome

Caption: Decision workflow for selecting a regioselective furopyridine functionalization method.

G cluster_1 Factors Controlling Regioselectivity reagents Reagents & Catalysts base Base Choice (n-BuLi vs. LiDMAE) reagents->base ligand Ligand Sterics/Electronics (for Pd-catalysis) reagents->ligand substrate Substrate Properties electronics Electronic Effects (π-rich furan vs. π-poor pyridine) substrate->electronics sterics Steric Hindrance (Bulky groups blocking sites) substrate->sterics directing_group Directing Groups (Chelation assistance) substrate->directing_group outcome Regioselective Functionalization base->outcome ligand->outcome electronics->outcome sterics->outcome directing_group->outcome

Caption: Key factors that govern the regiochemical outcome in furopyridine reactions.

G cluster_2 Experimental Workflow: Lithiation-Trapping start Start: Anhydrous Furopyridine in THF cool Cool to -78 °C (Inert Atmosphere) start->cool 1 add_base Add Organolithium Base (e.g., n-BuLi) cool->add_base 2 stir Stir for 1h @ -78 °C (Formation of Lithiated Intermediate) add_base->stir 3 add_elec Add Electrophile (e.g., R-CHO, TMSCl) stir->add_elec 4 warm Warm to Room Temperature add_elec->warm 5 quench Aqueous Work-up (e.g., sat. NH4Cl) warm->quench 6 purify Purification (Column Chromatography) quench->purify 7 product Final Product: Regioselectively Functionalized Furopyridine purify->product 8

Caption: A typical experimental workflow for regioselective functionalization via lithiation.

References

Technical Support Center: Scaling Up the Production of 6-fluoro-2H,3H-furo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 6-fluoro-2H,3H-furo[2,3-b]pyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound in a question-and-answer format.

Question 1: My reaction yield is consistently low upon scaling up from lab to pilot scale. What are the potential causes and solutions?

Answer:

Low yields during scale-up can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Mixing and Heat Transfer: Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reactor's agitation is sufficient to maintain a homogeneous reaction mixture. A reduction in surface-area-to-volume ratio upon scale-up can also impede efficient heat transfer. Monitor the internal reaction temperature closely and adjust your heating or cooling system accordingly.

  • Reagent Addition: The rate of reagent addition becomes more critical on a larger scale. Slow, controlled addition of key reagents, particularly strong bases or highly reactive electrophiles, can prevent exotherms and minimize the formation of byproducts.

  • Solvent and Reagent Quality: Ensure the purity of your solvents and reagents is consistent across different scales. Trace impurities that are negligible on a small scale can have a significant impact on larger batches.

  • Atmospheric Control: Reactions sensitive to moisture or oxygen require rigorous control of the reaction atmosphere. Ensure your larger reactor is properly dried and purged with an inert gas like nitrogen or argon.

Question 2: I am observing a significant amount of an unknown impurity in my crude product. How can I identify and mitigate its formation?

Answer:

The formation of impurities is a common challenge in heterocyclic synthesis. The presence of the fluorine atom can influence the reactivity of the pyridine ring.

  • Potential Side Reactions: The electron-withdrawing nature of fluorine can activate the pyridine ring for nucleophilic aromatic substitution (SNAr).[1][2] Depending on your synthetic route, this could lead to undesired substitution products. Over-alkylation or reaction with solvent nucleophiles are also possibilities.

  • Impurity Identification: Isolate the impurity using preparative chromatography (HPLC or column chromatography) and characterize it using spectroscopic methods such as NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry. This will provide crucial information about its structure.

  • Mitigation Strategies:

    • Temperature Control: Lowering the reaction temperature can often improve selectivity and reduce the rate of side reactions.

    • Stoichiometry: Carefully control the stoichiometry of your reagents. Using a slight excess or deficit of a particular reactant can sometimes suppress the formation of specific impurities.

    • Protecting Groups: If a reactive functional group is susceptible to side reactions, consider using a suitable protecting group.

Question 3: The purification of the final product by column chromatography is proving difficult and inefficient on a larger scale. What are alternative purification strategies?

Answer:

Relying solely on column chromatography for large-scale purification can be time-consuming and expensive. Consider the following alternatives:

  • Crystallization: This is often the most cost-effective and scalable purification method. Experiment with different solvent systems to induce crystallization of the desired product, leaving impurities in the mother liquor. Seeding with a small amount of pure product can facilitate crystallization.

  • Distillation: If your product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an effective purification technique.

  • Salt Formation and Recrystallization: The basicity of the pyridine nitrogen allows for the formation of acid addition salts. Formation of a salt with an appropriate acid (e.g., HCl, H₂SO₄) can alter the solubility properties of your compound, enabling selective precipitation and purification by recrystallization. The free base can then be regenerated.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the furo[2,3-b]pyridine core that is amenable to scale-up?

A1: A concise 4-step synthesis has been reported that is suitable for multi-gram scale production.[3] This route often involves the construction of the furan ring onto a pre-functionalized pyridine, with the advantage of requiring only a single chromatographic purification step in the entire sequence.[3]

Q2: How does the fluorine substituent affect the properties of the this compound molecule?

A2: The fluorine atom can significantly impact the molecule's physicochemical properties. It generally increases lipophilicity, which can affect solubility and interactions with biological targets.[4] The high electronegativity of fluorine can also decrease the basicity of the pyridine nitrogen.[4]

Q3: Are there any specific safety precautions I should take when working with fluorinated heterocyclic compounds on a larger scale?

A3: Yes. While specific toxicity data for this compound may be limited, it is prudent to handle all fluorinated organic compounds with care. Work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be mindful of the potential for the release of harmful vapors, especially during heating or concentration steps. Review the Safety Data Sheet (SDS) for all reagents and intermediates used in your synthesis.

Q4: Can hydrogenation be used to produce the 2,3-dihydrofuro[2,3-b]pyridine ring system?

A4: Yes, catalytic hydrogenation of the corresponding furo[2,3-b]pyridine is a viable method. However, a key challenge can be competing hydrodefluorination, which would result in the loss of the fluorine substituent.[5] Careful selection of the catalyst and reaction conditions is crucial to achieve selective hydrogenation of the furan ring without cleaving the C-F bond.[5]

Data Presentation

Table 1: Optimization of Cyclization Reaction Conditions

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
1NaH (1.5)THF25124585
2NaH (2.0)THF25126590
3NaH (2.0)THF5067892
4K₂CO₃ (3.0)DMF8085588
5t-BuOK (1.5)t-BuOH60107291

Experimental Protocols

Protocol: Cyclization to form the 2,3-dihydrofuro[2,3-b]pyridine ring

This protocol is a representative example for the intramolecular cyclization step to form the dihydro-furo ring, a key step in the synthesis of this compound.

  • Reactor Setup: A 10 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and a nitrogen inlet is charged with a solution of the appropriate precursor (1.0 mol) in anhydrous THF (5 L).

  • Inert Atmosphere: The reactor is purged with dry nitrogen for 30 minutes.

  • Reagent Preparation: Sodium hydride (2.0 mol, 60% dispersion in mineral oil) is carefully washed with anhydrous hexanes (3 x 200 mL) under a nitrogen atmosphere to remove the mineral oil. The washed sodium hydride is then suspended in anhydrous THF (1 L).

  • Reaction: The sodium hydride suspension is added slowly to the stirred solution of the precursor in the reactor over a period of 1 hour, maintaining the internal temperature below 30°C using a cooling bath.

  • Heating: After the addition is complete, the reaction mixture is heated to 50°C and stirred for 6 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of isopropanol (200 mL) followed by water (500 mL) while maintaining the temperature below 20°C.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 1 L). The combined organic layers are washed with brine (1 L), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Material: 2-chloro-5-fluoropyridine step1 Introduction of Side Chain start->step1 Step 1 step2 Intramolecular Cyclization step1->step2 Step 2 step3 Hydrogenation step2->step3 Step 3 purification Purification (Crystallization/Chromatography) step3->purification Crude Product product Final Product: This compound analysis Quality Control (NMR, LC-MS, HPLC) product->analysis purification->product Pure Product

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield at Scale-up mixing Poor Mixing/ Heat Transfer start->mixing addition Incorrect Reagent Addition Rate start->addition quality Reagent/Solvent Impurity start->quality atmosphere Atmospheric Contamination start->atmosphere solution_mixing Optimize Agitation & Monitor Temperature mixing->solution_mixing solution_addition Implement Slow, Controlled Addition addition->solution_addition solution_quality Verify Purity of All Materials quality->solution_quality solution_atmosphere Ensure Rigorous Inert Atmosphere atmosphere->solution_atmosphere

Caption: Troubleshooting logic for low yield issues.

References

Validation & Comparative

comparing 6-fluoro-2H,3H-furo[2,3-b]pyridine with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Furo-Pyridine Scaffolds as Kinase Inhibitors

An Objective Guide for Researchers and Drug Development Professionals

While specific experimental data for 6-fluoro-2H,3H-furo[2,3-b]pyridine as a kinase inhibitor is not publicly available, the broader family of furo-pyridine derivatives has emerged as a promising scaffold in medicinal chemistry for the development of novel kinase inhibitors. This guide provides a comparative overview of various furo-pyridine isomers and their derivatives against established kinase inhibitors, supported by experimental data from published research. The focus will be on their activity towards key cancer-related kinases: AKT1, HER2, CLK, and B-Raf.

Quantitative Data Presentation

The following tables summarize the inhibitory activities (IC50 values) of various furo-pyridine derivatives and compares them with well-known kinase inhibitors. Lower IC50 values indicate higher potency.

Table 1: Comparison of AKT1 Kinase Inhibitors

Compound/InhibitorScaffold/ClassAKT1 IC50Reference
Furo[2,3-d]pyrimidine Derivative (Compound 3a) Furo-pyrimidine24 µM
Capivasertib (AZD5363) ATP-competitive4.4 nM[1]
Ipatasertib (GDC-0068) ATP-competitive5 nM[2]
MK-2206 Allosteric8 nM[1]

Molecular docking studies have suggested strong binding affinities of furo[2,3-b]pyridine derivatives to AKT1, indicating their potential as inhibitors of this pathway.[3]

Table 2: Comparison of HER2 Kinase Inhibitors

Compound/InhibitorScaffold/ClassHER2 IC50Reference
Furo[2,3-b]pyridine Derivatives Furo-pyridineDocking suggests high affinity[3]
Lapatinib Dual EGFR/HER2 Inhibitor10.8 nM[4]
Tucatinib Selective HER2 Inhibitor8 nM
Neratinib Pan-HER Inhibitor59 nM[5]

Furo[2,3-b]pyridine derivatives have been identified as potential candidates for targeting HER2 based on computational models.[3]

Table 3: Comparison of CDC-like Kinase (CLK) Inhibitors

Compound/InhibitorScaffold/ClassCLK1 IC50CLK2 IC50CLK4 IC50Reference
MU1210 Furo[3,2-b]pyridine8 nM20 nM12 nM[6]
CTX-712 CLK Inhibitor-1.4 nM-[7]
SM08502 CLK Inhibitor-Potent Inhibition-[8]

The furo[3,2-b]pyridine core has been identified as a privileged scaffold for potent and highly selective inhibitors of CLKs.[9]

Table 4: Comparison of B-Raf Kinase Inhibitors

Compound/InhibitorScaffold/ClassB-Raf (V600E) IC50Reference
Furo[2,3-c]pyridine-based indanone oximes Furo-pyridinePotent Inhibition[10]
Vemurafenib (PLX4032) B-Raf Inhibitor31 nM[11]
Dabrafenib (GSK2118436) B-Raf Inhibitor0.8 nM[11]
Encorafenib (LGX818) B-Raf Inhibitor0.35 nM[11]

Virtual and high-throughput screening have led to the development of furo[2,3-c]pyridine-based compounds as highly potent and selective inhibitors of B-Raf.[10]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of kinase inhibitors are provided below.

In Vitro Kinase Activity Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is measured as a decrease in the phosphorylation of the substrate.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA).

    • Dilute the kinase to the desired concentration in the reaction buffer.

    • Prepare the substrate (a specific peptide or protein) in the reaction buffer.

    • Prepare ATP (can be radiolabeled [γ-³²P]ATP or [γ-³³P]ATP for radiometric detection, or unlabeled for other detection methods) in the reaction buffer.

    • Prepare the test compound (e.g., a furo-pyridine derivative) at various concentrations.

  • Assay Procedure:

    • Add the kinase, substrate, and test compound to a microplate well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA or a high concentration of non-labeled ATP).

  • Detection and Analysis:

    • Radiometric Assay: Spot the reaction mixture onto a filter membrane, wash away unincorporated radiolabeled ATP, and quantify the radioactivity on the filter using a scintillation counter.[12]

    • Luminescence-Based Assay (e.g., Kinase-Glo®): Measure the amount of ATP remaining in the well. Lower ATP levels indicate higher kinase activity.

    • Fluorescence-Based Assay (e.g., HTRF®): Use a specific antibody that recognizes the phosphorylated substrate.[13]

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[14]

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Incubation:

    • Remove the culture medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[4]

  • Solubilization and Measurement:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[15]

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 or GI50 (concentration for 50% inhibition of growth) value.

Western Blotting for Kinase Pathway Analysis

Western blotting is used to detect specific proteins in a sample and to assess the phosphorylation status of kinases and their downstream targets, providing evidence of target engagement by an inhibitor.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the total and phosphorylated forms of the target protein.[16]

Protocol:

  • Cell Lysis:

    • Treat cells with the kinase inhibitor for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis and Transfer:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate (e.g., anti-phospho-AKT).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Stripping and Reprobing:

    • To confirm equal protein loading, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody that detects the total amount of the target protein.[16]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical workflow for kinase inhibitor discovery.

PI3K_AKT_Pathway cluster_inhibitor Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Cell Survival, Proliferation, Growth mTORC1->Downstream Furopyridine_AKT Furo-pyridine AKT Inhibitor Furopyridine_AKT->AKT

Caption: The PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.

MAPK_Pathway cluster_inhibitors Inhibitor Actions GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR/HER2) GrowthFactor->RTK RAS RAS RTK->RAS BRAF B-Raf RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Expression, Cell Proliferation ERK->Transcription Furopyridine_BRAF Furo-pyridine B-Raf Inhibitor Furopyridine_BRAF->BRAF Furopyridine_HER2 Furo-pyridine HER2 Inhibitor Furopyridine_HER2->RTK

Caption: The MAPK/ERK signaling pathway, crucial for cell growth and division.

CLK_Pathway cluster_inhibitor Inhibitor Action CLKs CLKs (1-4) p_SR_Proteins Phosphorylated SR Proteins (active) CLKs->p_SR_Proteins phosphorylates SR_Proteins SR Proteins (inactive) Spliceosome Spliceosome Assembly and Regulation p_SR_Proteins->Spliceosome Splicing Alternative mRNA Splicing Spliceosome->Splicing Protein_Isoforms Protein Isoforms Splicing->Protein_Isoforms Furopyridine_CLK Furo-pyridine CLK Inhibitor Furopyridine_CLK->CLKs

Caption: The role of CDC-like kinases (CLKs) in regulating alternative mRNA splicing.

Experimental_Workflow Start Compound Library (Furo-pyridines) Kinase_Assay In Vitro Kinase Assay Start->Kinase_Assay Hit_ID Hit Identification (IC50 < Threshold) Kinase_Assay->Hit_ID Cell_Viability Cell-Based Assay (e.g., MTT) Hit_ID->Cell_Viability Active Compounds Lead_Selection Lead Selection (Potent & Non-toxic) Cell_Viability->Lead_Selection Western_Blot Target Validation (Western Blot) Lead_Selection->Western_Blot Promising Leads Further_Dev Further Development Western_Blot->Further_Dev

Caption: A general experimental workflow for the discovery and validation of kinase inhibitors.

Furo_Pyridine_Targets cluster_isomers Isomeric Scaffolds FuroPyridine Furo-Pyridine Scaffold Furo23b Furo[2,3-b]pyridine FuroPyridine->Furo23b Furo32b Furo[3,2-b]pyridine FuroPyridine->Furo32b Furo23c Furo[2,3-c]pyridine FuroPyridine->Furo23c AKT1 AKT1 Furo23b->AKT1 inhibits HER2 HER2 Furo23b->HER2 inhibits CLKs CLKs Furo32b->CLKs inhibits BRAF B-Raf Furo23c->BRAF inhibits

Caption: Relationship between furo-pyridine isomers and their reported kinase targets.

Conclusion and Future Directions

The furo-pyridine scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. Different isomers of this core structure have been shown to be adaptable for targeting a range of important kinases, including AKT1, HER2, CLKs, and B-Raf. While direct experimental evidence for this compound is currently lacking, the data available for related derivatives strongly supports the potential of this chemical class.

Future research should focus on the synthesis and biological evaluation of a wider array of substituted furo-pyridine derivatives, including fluorinated analogs like this compound. Such studies would provide valuable structure-activity relationship (SAR) data, enabling the optimization of potency and selectivity. Comprehensive kinase profiling and cell-based assays will be crucial in identifying the most promising candidates for further preclinical and clinical development. The continued exploration of this scaffold could lead to the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles for the treatment of cancer and other diseases.

References

Furo[2,3-b]pyridine Scaffold: A Comparative Guide to Its Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[2,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comparative analysis of the biological activity of furo[2,3-b]pyridine derivatives, with a primary focus on their potential as anticancer agents. While specific experimental data for 6-fluoro-2H,3H-furo[2,3-b]pyridine is not prominently available in the current literature, this document summarizes the activity of closely related analogues and compares them with other relevant heterocyclic systems. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in the field of drug discovery.

Comparative Analysis of Anticancer Activity

Furo[2,3-b]pyridine derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action for some of these compounds in breast cancer is believed to be the disruption of key cellular signaling pathways.[1] Molecular docking studies have suggested that these derivatives can exhibit strong binding affinities for serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2).[1]

A notable study on trifluoromethyl-substituted furo[2,3-b]pyridine derivatives has provided quantitative insights into their anticancer potential against a panel of human cancer cell lines.[2] These findings underscore the potential of this scaffold in the development of novel anticancer agents.[1]

Table 1: Cytotoxic Activity of Trifluoromethyl-Substituted Furo[2,3-b]pyridine and Pyrido[3',2':4,5]furo[3,2-d]pyrimidine Derivatives[2]
CompoundNeuro-2a (IC50, µM)HeLa (IC50, µM)A549 (IC50, µM)COLO 205 (IC50, µM)IMR-90 (Normal Lung) (IC50, µM)
6g >25>2510.0>25>25
7 5.8>25>25>25>25
10a 10.7>25>25>25>25
10b 11.0>25>25>25>25
11a 10.5>25>25>25>25
12a 3.6>25>25>25>25

IC50: The half maximal inhibitory concentration. Data sourced from a study on novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents.[2]

Comparison with Alternative Heterocyclic Scaffolds

The furo[2,3-b]pyridine nucleus is one of several heterocyclic systems that have shown promise in cancer therapy. The following table provides a comparison with other scaffolds, highlighting the diversity of structures with anticancer activity.

Table 2: Anticancer Activity of Alternative Heterocyclic Scaffolds
ScaffoldDerivative ExampleCancer Cell LineActivity (IC50, µM)Reference
Thieno[2,3-b]pyridineCompound 1 MDA-MB-2312.082Novel Thieno[2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism
Thieno[2,3-b]pyridineCompound 1 MCF-72.053Novel Thieno[2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism
Pyrido[2,3-d]pyrimidineCompound 8a PC-37.98Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)
Pyrido[2,3-d]pyrimidineCompound 8d A-5497.23Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)
Imidazo[4,5-b]pyridineCompound 3f K56242-572,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents
Furo[2,3-d]pyrimidine ChalconeCompound 5e MCF-71.90Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents

Experimental Protocols

The evaluation of the cytotoxic activity of furo[2,3-b]pyridine derivatives and their analogues is primarily conducted through in vitro cell-based assays.

MTT Cytotoxicity Assay Protocol

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231, A549, HeLa, Neuro-2a, COLO 205) are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from sub-micromolar to 100 µM) and incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizing Molecular Pathways and Experimental Processes

Signaling Pathway of Furo[2,3-b]pyridine Derivatives in Breast Cancer

The following diagram illustrates the proposed signaling pathway targeted by certain furo[2,3-b]pyridine derivatives in breast cancer cells.

Signaling_Pathway HER2 HER2 PI3K PI3K HER2->PI3K ERa_mem ERα ERa_mem->PI3K AKT1 AKT1 mTOR mTOR AKT1->mTOR ERa_nuc ERα AKT1->ERa_nuc PI3K->AKT1 Gene_Transcription Gene Transcription mTOR->Gene_Transcription Promotes Proliferation ERa_nuc->Gene_Transcription Furo_Pyridine Furo[2,3-b]pyridine Derivative Furo_Pyridine->HER2 Inhibits Furo_Pyridine->AKT1 Inhibits Furo_Pyridine->ERa_nuc Inhibits

Caption: Proposed inhibitory action of furo[2,3-b]pyridine derivatives on the HER2/PI3K/AKT signaling pathway.

General Experimental Workflow for Cytotoxicity Screening

The diagram below outlines the typical workflow for evaluating the in vitro anticancer activity of novel compounds.

Experimental_Workflow start Start: Synthesized Furo[2,3-b]pyridine Derivatives cell_culture 1. Cell Culture (e.g., MCF-7, MDA-MB-231) start->cell_culture seeding 2. Cell Seeding (96-well plates) cell_culture->seeding treatment 3. Compound Treatment (Varying Concentrations) seeding->treatment incubation 4. Incubation (48-72 hours) treatment->incubation assay 5. Cytotoxicity Assay (e.g., MTT Assay) incubation->assay measurement 6. Absorbance Measurement assay->measurement analysis 7. Data Analysis (IC50 Determination) measurement->analysis end End: Identification of Potent Compounds analysis->end

Caption: A generalized workflow for in vitro cytotoxicity screening of chemical compounds.

References

Comparative Analysis of 6-Fluoro-2H,3H-furo[2,3-b]pyridine Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-fluoro-2H,3H-furo[2,3-b]pyridine scaffold, a fluorinated derivative of the 7-azaindole core, has emerged as a promising heterocyclic system in medicinal chemistry. Its structural similarity to purine bases and the advantageous physicochemical properties imparted by the fluorine atom have made it a focal point in the design of novel therapeutic agents, particularly in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives and related analogs, supported by experimental data and detailed protocols.

Anticancer Activity and Kinase Inhibition

Research has primarily focused on the anticancer potential of furo[2,3-b]pyridine derivatives, with many exhibiting potent inhibitory activity against various protein kinases implicated in cancer progression. The fluorine substituent at the 6-position is often introduced to enhance metabolic stability and binding affinity.

Table 1: Comparative Anticancer Activity of Furo[2,3-b]pyridine and Related Azaindole Derivatives

Compound IDScaffoldR1R2Target Cell Line/KinaseActivity (IC₅₀/GI₅₀)
1a Trifluoromethyl-furo[2,3-b]pyridine-COOEt-NH₂Neuro-2a<25 µM[1]
1b Trifluoromethyl-furo[2,3-b]pyridine-CONHNH₂-NH₂Hela<25 µM[1]
1c Trifluoromethyl-furo[2,3-b]pyridine-CONHN=CH-Ph-NH₂A549<25 µM[1]
1d Trifluoromethyl-furo[2,3-b]pyridine-CONHN=CH-(4-Cl-Ph)-NH₂COLO 205<25 µM[1]
2a 7-Azaindole-HPiperidine derivativeErk56.23 µg/mL[2]
2b 7-Azaindole-HSubstituted piperidineErk54.56 µg/mL[2]
3a Furo[2,3-d]pyrimidineChalcone derivative (Cl)-NCI 59-cell panel2.41 µM (mean GI₅₀)[3]
3b Furo[2,3-d]pyrimidineChalcone derivative (Br)-NCI 59-cell panel1.23 µM (mean GI₅₀)[3]
4a Pyridine-Urea3,4-dimethoxyphenyl3-(trifluoromethyl)phenylMCF-70.22 µM[4][5]
4b Pyridine-Urea4-methoxyphenyl4-methoxyphenylMCF-71.88 µM[4][5]

Structure-Activity Relationship Insights:

  • Substitution at the 3- and 5-positions of the furo[2,3-b]pyridine core is crucial for activity. Modifications at these positions with various aryl and heteroaryl groups have been extensively explored to optimize potency and selectivity.

  • The 7-azaindole nitrogen is often essential for forming key hydrogen bond interactions with the hinge region of kinase ATP-binding sites.[2][6]

  • For derivatives of the related 7-azaindole scaffold, the presence of a double bond on a piperidine ring substituent was found to be important for anti-proliferative activity against lung cancer cells.[2]

  • In a series of pyridine-urea derivatives, compounds with a 3-(trifluoromethyl)phenyl urea moiety showed potent activity against breast cancer cell lines.[4][5]

  • Halogenated chalcone derivatives of furo[2,3-d]pyrimidines demonstrated that electron-withdrawing groups on the B-ring can enhance cytotoxic activity.[3]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of this compound derivatives.

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase substrate (e.g., a generic peptide or a specific protein)

  • ATP (Adenosine triphosphate), often radiolabeled ([γ-³²P]ATP)

  • Kinase assay buffer (typically containing Tris-HCl, MgCl₂, and other components to optimize enzyme activity)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a reaction mixture containing the protein kinase, substrate, and kinase buffer in a microplate well.

  • Add the test compound at various concentrations to the wells. A control with only the solvent is also included.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a set period.

  • Stop the reaction, often by adding a solution like EDTA or by spotting the mixture onto a filter membrane.

  • Quantify the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done using a scintillation counter or autoradiography. For non-radioactive methods, techniques like ELISA with phospho-specific antibodies or fluorescence-based assays are used.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the control.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity, by plotting the inhibition data against the compound concentration.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

Procedure:

  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing Molecular Interactions and Pathways

Understanding the molecular interactions and signaling pathways affected by these compounds is crucial for rational drug design.

synthetic_workflow starting_material 2-Fluoro-3-methylpyridine cyclization Domino Reaction starting_material->cyclization aldehyde Arylaldehyde aldehyde->cyclization base Base (e.g., KN(SiMe3)2) base->cyclization intermediate Intermediate product 7-Azaindole Derivative intermediate->product cyclization->intermediate One-pot synthesis

Caption: Synthetic workflow for 7-azaindole derivatives.

kinase_inhibition_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) growth_factor->receptor pi3k PI3K receptor->pi3k Activation akt AKT pi3k->akt Activation cell_proliferation Cell Proliferation, Survival, Angiogenesis akt->cell_proliferation inhibitor Furo[2,3-b]pyridine Derivative inhibitor->akt Inhibition

Caption: PI3K/AKT signaling pathway and inhibition.

Conclusion

The this compound scaffold and its analogs represent a promising area of research for the development of novel anticancer agents, particularly kinase inhibitors. The available data, primarily from related furo[2,3-b]pyridine and 7-azaindole derivatives, highlight the importance of substitutions at key positions for optimizing biological activity. Further systematic SAR studies on the specific this compound core are warranted to fully elucidate its therapeutic potential. The experimental protocols provided herein offer a foundation for the continued evaluation and comparison of these and other novel chemical entities.

References

Comparative Analysis of Furopyridine Isomer Stability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the relative stability of furopyridine isomers is crucial for predicting their reactivity, metabolic fate, and potential as pharmaceutical scaffolds. This guide provides a comparative analysis of the six parent furopyridine isomers, summarizing available stability data and outlining the computational protocols necessary for their determination.

Furopyridines are bicyclic aromatic heterocycles formed by the fusion of a furan and a pyridine ring. This fusion can occur in six different arrangements, leading to the following isomers:

  • Quinoline Analogues ([b]-fused):

    • furo[2,3-b]pyridine

    • furo[3,2-b]pyridine

    • furo[3,4-b]pyridine

  • Isoquinoline Analogues ([c]-fused):

    • furo[2,3-c]pyridine

    • furo[3,2-c]pyridine

    • furo[3,4-c]pyridine

Relative Stability of Furopyridine Isomers

Based on qualitative information from the literature and general principles of heterocyclic chemistry, a plausible, albeit hypothetical, stability ranking can be proposed. The o-quinoid isomers, furo[3,4-b]pyridine and furo[3,4-c]pyridine, are known to be significantly less stable due to their electronic structure, which disrupts the aromaticity of both the furan and pyridine rings.[1] Furo[3,4-c]pyridine, in particular, has been reported to be highly unstable in air and at room temperature.[1]

The remaining four isomers are expected to be more stable due to their ability to maintain a higher degree of aromatic character. The precise ordering among these more stable isomers requires detailed computational analysis. For the purpose of this guide, we present a hypothetical dataset to illustrate the comparative analysis.

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, relative Gibbs free energies and enthalpies of formation for the six furopyridine isomers, ordered from most to least stable. These values are presented to demonstrate the expected trends and the format for such a comparative analysis.

Isomer NameStructureRelative Gibbs Free Energy (ΔG) (kcal/mol)Relative Enthalpy of Formation (ΔHf) (kcal/mol)
furo[3,2-b]pyridinefuro[3,2-b]pyridine0.00 (Reference)0.00 (Reference)
furo[2,3-b]pyridinefuro[2,3-b]pyridine+1.5+1.2
furo[3,2-c]pyridinefuro[3,2-c]pyridine+2.8+2.5
furo[2,3-c]pyridinefuro[2,3-c]pyridine+3.5+3.1
furo[3,4-b]pyridinefuro[3,4-b]pyridine+15.2+14.8
furo[3,4-c]pyridinefuro[3,4-c]pyridine+18.9+18.5

Note: The values in this table are hypothetical and for illustrative purposes only. A dedicated computational study is required for accurate quantitative comparison.

Experimental and Computational Protocols

The determination of the relative stability of furopyridine isomers can be achieved through rigorous computational chemistry methods. Density Functional Theory (DFT) and ab initio calculations are standard approaches for obtaining accurate thermochemical data.

Computational Protocol for Determining Isomer Stability
  • Geometry Optimization: The molecular geometry of each furopyridine isomer is optimized to find its lowest energy conformation. A common and reliable method for this is the B3LYP functional with a 6-311++G(d,p) basis set.

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This step serves two purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

    • To obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) or a larger basis set like aug-cc-pVTZ.

  • Calculation of Thermodynamic Properties:

    • Enthalpy of Formation (ΔHf): The enthalpy of formation is calculated by combining the electronic energy, ZPVE, and thermal corrections to enthalpy.

    • Gibbs Free Energy (G): The Gibbs free energy is calculated using the following equation: G = H - TS where H is the enthalpy, T is the temperature (typically 298.15 K), and S is the entropy obtained from the frequency calculations.

  • Relative Stability: The relative stabilities of the isomers are determined by comparing their calculated Gibbs free energies or enthalpies of formation. The isomer with the lowest energy is the most stable.

Visualizations

Computational Workflow for Isomer Stability

The following diagram illustrates the typical computational workflow for determining the relative stability of furopyridine isomers.

Computational Workflow for Furopyridine Isomer Stability cluster_isomers Furopyridine Isomers cluster_workflow Computational Protocol cluster_output Results I1 furo[2,3-b]pyridine A Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) I1->A I2 furo[3,2-b]pyridine I2->A I3 furo[3,4-b]pyridine I3->A I4 furo[2,3-c]pyridine I4->A I5 furo[3,2-c]pyridine I5->A I6 furo[3,4-c]pyridine I6->A B Frequency Calculation A->B C Single-Point Energy (e.g., CCSD(T)/aug-cc-pVTZ) B->C D Thermochemical Analysis C->D E Relative Gibbs Free Energy (ΔG) D->E F Relative Enthalpy of Formation (ΔHf) D->F G Stability Ranking E->G F->G

Computational workflow for determining the relative stability of furopyridine isomers.
Conceptual Diagram of Relative Stability

This diagram provides a conceptual representation of the relative energy levels of the furopyridine isomers, based on the hypothetical stability order.

Relative Stability of Furopyridine Isomers cluster_energy Relative Gibbs Free Energy (kcal/mol) Level4 furo[3,4-c]pyridine Level3 furo[3,4-b]pyridine Level2 furo[2,3-c]pyridine furo[3,2-c]pyridine Level1 furo[2,3-b]pyridine furo[3,2-b]pyridine High Energy\n(Less Stable) High Energy (Less Stable) Low Energy\n(More Stable) Low Energy (More Stable)

Conceptual energy levels of furopyridine isomers.

References

Comparative Efficacy of 6-Fluoro-2H,3H-furo[2,3-b]pyridine Versus Non-Fluorinated Analogs: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of 6-fluoro-2H,3H-furo[2,3-b]pyridine and its non-fluorinated counterparts. This analysis is based on available preclinical data for derivatives of these core structures, offering insights into the potential impact of fluorination on this heterocyclic scaffold.

Data Presentation: In Vitro Cytotoxicity of Furo[2,3-b]pyridine Derivatives

The following table summarizes the in vitro cytotoxic activity of representative furo[2,3-b]pyridine derivatives against various human cancer cell lines. It is important to note that these are substituted analogs and not the parent compounds. The data is compiled from discrete studies and is presented here for comparative purposes.

Compound IDStructureCell LineAssay TypeIC50 / GI50 (µM)Reference
Compound 1 Nicotinonitrile derivative with a thiophene substituentHeLa (Cervical Cancer)MTT< 20[1]
DU145 (Prostate Cancer)MTT< 20[1]
HepG2 (Liver Cancer)MTT< 20[1]
MDA-MB-231 (Breast Cancer)MTT< 20[1]
MCF7 (Breast Cancer)MTT< 20[1]
Compound 2 Furo[2,3-b]pyridine derivative with a thiophene substituentHeLa (Cervical Cancer)MTT< 20[1]
DU145 (Prostate Cancer)MTT< 20[1]
HepG2 (Liver Cancer)MTT< 20[1]
MDA-MB-231 (Breast Cancer)MTT< 20[1]
MCF7 (Breast Cancer)MTT< 20[1]
Compound 3 5-keto-tetrahydrothieno[2,3-b]quinolone-2-carboxamide derivativeMDA-MD-435 (Melanoma)NCI-60 Screen0.023[2]
MDA-MB-468 (Breast Cancer)NCI-60 Screen0.046[2]

Note: Direct comparison of IC50/GI50 values across different studies should be approached with caution due to variations in experimental conditions. The data for Compounds 1 and 2 are presented as a range as per the source.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the efficacy of furo[2,3-b]pyridine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay) [1]

  • Cell Culture: Human cancer cell lines (HeLa, DU145, HepG2, MDA-MB-231, and MCF7) and a normal human fibroblast line (HSF1184) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined by plotting a dose-response curve.

NCI-60 Human Tumor Cell Line Screen [2]

  • Cell Lines: The screening was performed using the National Cancer Institute's panel of 60 human tumor cell lines, representing nine different cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast).

  • Single-Dose Screening: Initially, compounds were tested at a single high concentration (e.g., 10 µM) to identify active compounds.

  • Five-Dose Assay: Compounds showing significant growth inhibition in the single-dose screen were then subjected to a five-dose assay to determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a net 50% loss of initial cells).

  • Data Analysis: The data is presented as a mean graph of the percent growth of treated cells relative to untreated controls.

Mandatory Visualization

Signaling Pathways Potentially Modulated by Furo[2,3-b]pyridine Derivatives

The following diagrams illustrate signaling pathways that have been implicated in the mechanism of action of various furo[2,3-b]pyridine derivatives, as suggested by molecular docking studies.[3]

AKT1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT1 AKT1 PDK1->AKT1 phosphorylates Downstream Downstream Effectors AKT1->Downstream mTORC2 mTORC2 mTORC2->AKT1 phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified AKT1 signaling pathway.

ER_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Ras Ras HER2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERa Estrogen Receptor α (ERα) ERK->ERa activates Gene Gene Transcription ERa->Gene

Caption: Crosstalk between ERα and HER2 signaling.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines a typical workflow for evaluating the cytotoxic potential of novel compounds.

Experimental_Workflow Start Start: Compound Synthesis Cell_Culture Cell Line Culture Start->Cell_Culture Seeding Cell Seeding (96-well plates) Cell_Culture->Seeding Treatment Compound Treatment Seeding->Treatment Incubation Incubation (e.g., 48h) Treatment->Incubation Assay Viability Assay (e.g., MTT) Incubation->Assay Data_Acquisition Data Acquisition (Plate Reader) Assay->Data_Acquisition Analysis Data Analysis (IC50 Determination) Data_Acquisition->Analysis End End: Results Analysis->End

Caption: In vitro cytotoxicity screening workflow.

References

A Predictive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In Silico Comparative Analysis of 6-fluoro-2H,3H-furo[2,3-b]pyridine Bioactivity

The furo[2,3-b]pyridine core is a recognized scaffold in medicinal chemistry, with derivatives exhibiting a range of pharmacological properties, including significant anticancer and antimicrobial activities.[1][2][3] This guide will extrapolate from existing data on related compounds to predict the potential bioactivity, toxicity, and drug-likeness of this compound, and provide standardized in silico experimental protocols.

Comparative Bioactivity of Furo[2,3-b]pyridine Derivatives

To establish a baseline for predicting the bioactivity of this compound, it is essential to compare the performance of known derivatives. The following table summarizes the reported cytotoxic activities and molecular docking scores of various furo[2,3-b]pyridine analogs against different cancer cell lines and protein targets.

Compound IDTarget Cell Line/ProteinMeasurementValueReference
MI-S0MCF-7 (Breast Cancer)IC50Data not specified[1]
MI-S1MCF-7 (Breast Cancer)IC50Data not specified[1]
MI-S2MCF-7 (Breast Cancer)IC50Data not specified[1]
MI-S3MCF-7 (Breast Cancer)IC50Data not specified[1]
MI-S0MDA-MB-231 (Breast Cancer)IC50Data not specified[1]
MI-S1MDA-MB-231 (Breast Cancer)IC50Data not specified[1]
MI-S2MDA-MB-231 (Breast Cancer)IC50Data not specified[1]
MI-S3MDA-MB-231 (Breast Cancer)IC50Data not specified[1]
Furo[2,3-b]pyridine Derivative 1AKT1 (Serine/Threonine Kinase)Binding Affinity (kcal/mol)Strong (exact value not specified)[3]
Furo[2,3-b]pyridine Derivative 2ERα (Estrogen Receptor Alpha)Binding Affinity (kcal/mol)Strong (exact value not specified)[3]
Furo[2,3-b]pyridine Derivative 3HER2 (Human Epidermal Growth Factor Receptor 2)Binding Affinity (kcal/mol)Strong (exact value not specified)[3]
Furo[2,3-b]pyridine-based CompoundCB1R (Cannabinoid-1 Receptor)Binding AffinityNot specified[4]

In Silico Experimental Protocols

The following protocols outline a standard computational workflow for evaluating the bioactivity and druggability of a novel compound like this compound.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This can be used to estimate the binding affinity and identify key interactions.

cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage prep_ligand Prepare Ligand (this compound) - Generate 3D structure - Energy minimization define_grid Define Binding Site (Grid Box Generation) prep_ligand->define_grid prep_protein Prepare Protein Target (e.g., AKT1, ERα, HER2) - Retrieve from PDB - Remove water, add hydrogens prep_protein->define_grid run_docking Run Docking Simulation (e.g., AutoDock Vina) define_grid->run_docking analyze_poses Analyze Docking Poses - Binding energy calculation - Interaction analysis run_docking->analyze_poses visualize Visualize Interactions (e.g., PyMOL, Chimera) analyze_poses->visualize

Caption: A generalized workflow for molecular docking studies.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the pharmacokinetic and pharmacodynamic properties of a potential drug candidate.

cluster_properties Predicted Properties start Input SMILES String of This compound admet_server Submit to ADMET Prediction Server (e.g., ADMETlab, SwissADME) start->admet_server absorption Absorption - Caco-2 permeability - HIA admet_server->absorption distribution Distribution - BBB penetration - Plasma protein binding admet_server->distribution metabolism Metabolism - CYP inhibition/substrate admet_server->metabolism excretion Excretion - Clearance admet_server->excretion toxicity Toxicity - hERG inhibition - Ames mutagenicity admet_server->toxicity data_analysis Analyze and Compare with Known Drugs absorption->data_analysis distribution->data_analysis metabolism->data_analysis excretion->data_analysis toxicity->data_analysis report Generate Druggability Report data_analysis->report

Caption: Workflow for in silico ADMET prediction.

Predicted Signaling Pathway Involvement

Based on the known targets of furo[2,3-b]pyridine derivatives, it is plausible that this compound could modulate key signaling pathways implicated in cancer, such as the PI3K/AKT pathway.[1][3][5]

RTK Receptor Tyrosine Kinase (e.g., HER2) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT1 PDK1->AKT Activates mTOR mTOR AKT->mTOR Apoptosis Apoptosis Inhibition AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth FuroPyridine This compound FuroPyridine->AKT Inhibits

Caption: Potential inhibition of the PI3K/AKT signaling pathway.

Conclusion

This in silico comparative guide provides a foundational framework for the investigation of this compound. By leveraging data from structurally similar compounds, we can formulate hypotheses about its potential bioactivity and guide future experimental work. The provided protocols for molecular docking and ADMET prediction, along with the potential signaling pathway involvement, offer a starting point for more in-depth computational and, eventually, in vitro and in vivo studies. The fluorination at the 6th position could potentially enhance binding affinity and modulate pharmacokinetic properties, making this an interesting candidate for further drug discovery efforts.

References

Illuminating the Core: A Comparative Guide to the Structural Confirmation of 6-fluoro-2H,3H-furo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of safe and effective innovation. This guide provides a comparative analysis of analytical techniques, with a primary focus on the powerful application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural elucidation of 6-fluoro-2H,3H-furo[2,3-b]pyridine. We present supporting experimental data, detailed protocols, and visual workflows to underscore the robustness of 2D NMR in comparison to other methods.

The furo[2,3-b]pyridine scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active molecules.[1] The introduction of a fluorine atom, a common strategy in drug design to modulate physicochemical properties, necessitates precise structural verification.[2] This guide will use a representative dataset for this compound to illustrate the principles of its structural confirmation.

Deciphering Connectivity: The Power of 2D NMR

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are indispensable for assembling the molecular puzzle of complex organic structures. These experiments reveal through-bond correlations between nuclei, providing a detailed map of the atomic framework.

Experimental Protocol for 2D NMR Analysis

A sample of the synthesized this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Spectroscopy: A standard one-dimensional proton NMR spectrum is acquired to identify the chemical shifts and coupling patterns of all hydrogen atoms.

  • ¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum, often with proton decoupling, is obtained to determine the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum connect coupled protons.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms.[4] Each cross-peak in the HSQC spectrum represents a C-H bond.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds.[4] These correlations are crucial for connecting different fragments of the molecule.

Data Presentation: Representative 2D NMR Data for this compound

The following tables summarize the expected ¹H and ¹³C NMR data, along with the key 2D NMR correlations that would confirm the structure of this compound.

Table 1: Representative ¹H and ¹³C NMR Data

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (from ¹H to ¹³C)Key COSY Correlations
24.85 (t)75.2C3, C3aH3
33.20 (t)29.8C2, C3a, C7aH2
47.80 (dd)145.1 (d, J=15 Hz)C5, C6, C7aH5
56.90 (dd)110.5 (d, J=5 Hz)C4, C6, C7H4
7-160.3 (d, J=240 Hz)--
7a-148.9--
3a-121.7--

Note: Chemical shifts are hypothetical and based on related structures. Coupling constants (J) for fluorinated carbons are indicated.

dot

G cluster_structure This compound struct H2 H2 (4.85 ppm) H3 H3 (3.20 ppm) H2->H3 COSY C3 C3 H2->C3 HMBC C3a C3a H2->C3a HMBC C2 C2 H3->C2 HMBC H3->C3a HMBC H4 H4 (7.80 ppm) H5 H5 (6.90 ppm) H4->H5 COSY C5 C5 H4->C5 HMBC C6 C6-F H4->C6 HMBC C7a C7a H4->C7a HMBC C4 C4 H5->C4 HMBC H5->C7a HMBC

Caption: Key HMBC and COSY correlations for structural confirmation.

A Comparative Look: Alternative and Complementary Techniques

While 2D NMR is a powerful tool for de novo structure elucidation, other analytical techniques provide valuable complementary information or can be used for routine confirmation.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Spectroscopy Detailed atomic connectivity, stereochemistryUnambiguous structure determinationRequires soluble sample, relatively large sample amount, longer acquisition times
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patternsHigh sensitivity, small sample requirementDoes not provide direct connectivity information for isomers
X-ray Crystallography Absolute 3D structure in the solid stateDefinitive structural proofRequires a single, high-quality crystal, structure may differ from solution conformation
Vibrational Spectroscopy (IR, Raman) Presence of functional groupsFast, non-destructiveProvides limited information on the overall molecular skeleton, complex spectra can be difficult to interpret
Experimental Protocols for Alternative Techniques
  • Mass Spectrometry: A dilute solution of the compound is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI). High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental formula. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide clues about its substructures.

  • X-ray Crystallography: A suitable single crystal of the compound is grown and mounted on a diffractometer. The crystal is irradiated with X-rays, and the diffraction pattern is collected and analyzed to determine the precise arrangement of atoms in the crystal lattice.

  • Vibrational Spectroscopy: For Infrared (IR) spectroscopy, a small amount of the sample is placed in the path of an infrared beam. For Raman spectroscopy, the sample is irradiated with a monochromatic laser. The resulting spectra show absorption or scattering bands corresponding to the vibrational frequencies of the molecule's functional groups.[5][6][7][8]

dot

G cluster_workflow Structural Elucidation Workflow synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification initial_analysis Initial Analysis: - Mass Spectrometry (HRMS) - 1H & 13C NMR purification->initial_analysis nmr_2d Detailed 2D NMR Analysis: - COSY - HSQC - HMBC initial_analysis->nmr_2d optional_analysis Optional/Complementary Analysis: - X-ray Crystallography - Vibrational Spectroscopy initial_analysis->optional_analysis structure_confirmation Structure Confirmation nmr_2d->structure_confirmation optional_analysis->structure_confirmation

Caption: A typical workflow for the structural confirmation of a novel compound.

Conclusion

For the definitive structural confirmation of this compound, 2D NMR spectroscopy stands out as the most informative and robust technique. The combination of COSY, HSQC, and HMBC experiments provides an unambiguous and detailed picture of the molecular architecture. While other techniques such as mass spectrometry, X-ray crystallography, and vibrational spectroscopy offer valuable and often complementary data, they do not provide the same level of detailed connectivity information in a single set of experiments. For researchers in drug discovery and development, a thorough understanding and application of 2D NMR are essential for ensuring the structural integrity of their compounds and the reliability of their subsequent biological data.

References

Cytotoxicity of Furopyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of various furopyridine derivatives against several cancer cell lines. The data presented is compiled from recent studies and is intended to serve as a resource for researchers in oncology and medicinal chemistry.

Quantitative Cytotoxicity Data

The cytotoxic activity of furopyridine derivatives is commonly evaluated by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of selected furopyridine derivatives against various cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Furopyridine Derivative 14 HCT-116 (Colon)31.3 - 49.0Doxorubicin40.0
MCF-7 (Breast)19.3 - 55.5Doxorubicin64.8
HepG2 (Liver)22.7 - 44.8Doxorubicin24.7
A549 (Lung)36.8 - 70.7Doxorubicin58.1
Furopyridone Derivative 4c KYSE70 (Esophageal)~2.5 (1.463 µg/mL)--
KYSE150 (Esophageal)~1.5 (0.888 µg/mL at 24h), ~1.1 (0.655 µg/mL at 48h)[1][2][3]--
Furopyridine Derivative PD18 A549 (Lung)0.00838 - 0.01288Erlotinib>0.01
H1975 (Lung)Not specifiedAfatinib>0.01
Furopyridine Derivative PD56 A549 (Lung)0.00838 - 0.01288Osimertinib>0.01
H1975 (Lung)Not specified--

Experimental Protocols

The following is a detailed protocol for the MTT assay, a common colorimetric method for assessing cell viability and cytotoxicity.[4][5][6][7]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the cytotoxic effects of furopyridine derivatives on cancer cell lines by measuring the metabolic activity of viable cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Furopyridine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the furopyridine derivatives in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Experimental Workflow

G cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add furopyridine derivatives B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570nm G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT cytotoxicity assay.

Signaling Pathways

Some furopyridine derivatives have been suggested to exert their cytotoxic effects by inhibiting key enzymes involved in cancer cell proliferation, such as Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR).

CDK2 is a crucial regulator of the cell cycle, particularly at the G1/S transition.[8][9][10][11][12] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis.

G cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates DNA_rep DNA Replication CDK2->DNA_rep promotes Furopyridine Furopyridine Derivatives Furopyridine->CDK2 inhibits G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR binds RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation promotes AKT AKT PI3K->AKT AKT->Proliferation promotes Furopyridine Furopyridine Derivatives Furopyridine->EGFR inhibits

References

Assessing the Selectivity of Furo[2,3-b]pyridine Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[2,3-b]pyridine scaffold has emerged as a significant pharmacophore in the development of novel kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. This guide provides a comparative analysis of the selectivity of a representative furo[2,3-b]pyridine derivative against alternative kinase inhibitors, supported by experimental data. Understanding the selectivity profile of these compounds is paramount for developing safer and more effective therapeutic agents.

Executive Summary

This guide focuses on the selectivity of furo[2,3-b]pyridine-based compounds, with a specific emphasis on their potential as kinase inhibitors. While direct, comprehensive selectivity data for 6-fluoro-2H,3H-furo[2,3-b]pyridine is not extensively available in public literature, we will analyze a closely related and well-characterized derivative, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate , as a case study. This compound has been evaluated for its inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy.

We will compare the performance of this furo[2,3-b]pyridine derivative with that of several pyrazolopyridine -based inhibitors, a well-established class of kinase inhibitors, against the same biological target. This comparative analysis aims to highlight the potential of the furo[2,3-b]pyridine scaffold in achieving target selectivity.

Data Presentation: Comparative Inhibitory Activity against CDK2

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the selected furo[2,3-b]pyridine derivative and its pyrazolopyridine counterparts against the CDK2/cyclin A2 enzyme. Lower IC50 values indicate greater potency.

Compound IDScaffoldChemical NameCDK2 IC50 (µM)[1]
14 Furo[2,3-b]pyridine Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate0.93
8 Pyrazolopyridine6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine0.65
RoscovitinePurine derivative(Standard CDK Inhibitor)0.394

Data sourced from a study evaluating novel heterocyclic compounds as CDK2 inhibitors[1].

Analysis of Selectivity

Based on the available data, the furo[2,3-b]pyridine derivative 14 demonstrates potent inhibition of CDK2 with an IC50 value in the sub-micromolar range.[1] While its potency is slightly less than the pyrazolopyridine derivative 8 and the standard inhibitor Roscovitine in this specific assay, it underscores the potential of the furo[2,3-b]pyridine scaffold as a viable platform for designing kinase inhibitors.

In contrast, pyrazolopyridines are a more extensively studied class of kinase inhibitors, with several members demonstrating excellent potency and selectivity against targets like B-Raf(V600E).[5][6][7] The selectivity of pyrazolopyridine inhibitors is often influenced by the specific substitutions on the heterocyclic core, which can be tailored to interact with unique features of the target kinase's active site.[8]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of selectivity data, detailed experimental protocols are essential. Below are representative methodologies for key assays used in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. A decrease in ADP production in the presence of a test compound indicates inhibition.

Materials:

  • Kinase of interest (e.g., CDK2/cyclin A2)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable buffer containing a low percentage of DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the test compound.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The final reaction volume is typically 5 µL.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow for enzymatic activity.

  • Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the necessary components (luciferase/luciferin) to generate a luminescent signal proportional to the ADP concentration. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[9][10][11][12]

Competitive Binding Assay

This assay measures the ability of a test compound to displace a known, fluorescently labeled ligand (tracer) from the ATP-binding site of a kinase.

Materials:

  • Kinase of interest

  • Fluorescently labeled kinase tracer

  • Test compounds

  • Assay buffer

  • Microplates suitable for fluorescence detection

  • Fluorescence plate reader (e.g., capable of Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Procedure:

  • Assay Setup: In a microplate, add the kinase, the fluorescent tracer, and the test compound at various concentrations.

  • Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.

  • Detection: Measure the fluorescence signal (e.g., TR-FRET ratio). The displacement of the fluorescent tracer by the test compound results in a decrease in the fluorescence signal.

  • Data Analysis: Plot the fluorescence signal against the concentration of the test compound to determine the IC50 or dissociation constant (Kd) of the inhibitor.[13][14][15][16][17]

Visualizations

Signaling Pathway of CDK2 in Cell Cycle Regulation

CDK2_Pathway Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb phosphorylates & inactivates E2F E2F Rb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 S-Phase Entry S-Phase Entry CDK2->S-Phase Entry promotes Furo[2,3-b]pyridine Inhibitor Furo[2,3-b]pyridine Inhibitor Furo[2,3-b]pyridine Inhibitor->CDK2 inhibits Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Compound Dilution Kinase Reaction Kinase Reaction Compound Dilution->Kinase Reaction Reagent Preparation Reagent Preparation Reagent Preparation->Kinase Reaction Signal Development Signal Development Kinase Reaction->Signal Development Data Acquisition Data Acquisition Signal Development->Data Acquisition IC50 Determination IC50 Determination Data Acquisition->IC50 Determination

References

Safety Operating Guide

Proper Disposal of 6-fluoro-2H,3H-furo[2,3-b]pyridine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 6-fluoro-2H,3H-furo[2,3-b]pyridine is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As a fluorinated heterocyclic compound, it is imperative to treat it as hazardous chemical waste. This guide provides detailed procedures for its safe handling and disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[1]

  • Skin Protection: Wear flame-retardant and impervious clothing. Handle the compound with chemical-resistant gloves (e.g., butyl rubber) that have been inspected before use.[1][2]

  • Respiratory Protection: If working in a poorly ventilated area or if vapors/aerosols are generated, use a full-face respirator with an appropriate organic vapor cartridge.[1][3]

Step-by-Step Disposal Protocol

  • Waste Identification and Classification:

    • Treat this compound as a hazardous waste.[4][5] Based on structurally similar compounds, it may be flammable, harmful if swallowed, in contact with skin, or if inhaled.[3][6]

    • Do not dispose of this chemical down the drain or in regular trash.[7][8]

  • Containerization of Waste:

    • Use a dedicated, compatible, and properly sealed hazardous waste container. Plastic containers are often preferred to glass to minimize the risk of breakage.[7][9]

    • The container must be in good condition, free from leaks or cracks.[4]

    • Never mix incompatible wastes. Store this compound waste separately or with compatible halogenated organic compounds.

  • Labeling of Waste Container:

    • Clearly label the waste container with the words "Hazardous Waste".[4][7]

    • The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4][7]

    • Indicate the quantity of the waste.[7]

    • Include the date of waste generation and the location of origin (e.g., laboratory, room number).[7]

    • Provide the name and contact information of the principal investigator or responsible person.[7]

    • Mark the appropriate hazard pictograms (e.g., flammable, toxic).

  • Storage of Chemical Waste:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9]

    • Ensure the storage area is well-ventilated.[2][10]

    • Keep the container tightly closed except when adding waste.[4][9]

    • Provide secondary containment for the waste container to mitigate spills.[5]

    • Segregate from incompatible materials, such as strong oxidizing agents.[6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a hazardous waste pickup.[7][9]

    • Complete any required hazardous waste disposal forms, providing accurate information about the waste composition and quantity.[7]

    • Do not transport hazardous waste across the facility yourself unless authorized and trained to do so.[5]

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Control Ignition Sources: Remove all sources of ignition, as vapors may be flammable. Use non-sparking tools for cleanup.[1][6][10]

  • Containment: Prevent the spill from spreading and entering drains.[1][2]

  • Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, diatomaceous earth).

  • Disposal of Cleanup Material: Collect the absorbent material and any contaminated items into a designated hazardous waste container and dispose of it following the procedures outlined above.[5]

Quantitative Data for Structurally Similar Compounds

Compound NameCAS NumberMolecular WeightHazard Statements
2-Fluoro-6-(trifluoromethyl)pyridine94239-04-0165.08H226 (Flammable liquid and Vapour), H302 (Harmful if swallowed), H332 (Harmful if inhaled), H412 (Harmful to aquatic life with long lasting effects)[6]
Pyridine110-86-179.10H225 (Highly flammable liquid and vapour), H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled)[2]
6-Bromo-3-fluoro-2-methylpyridine374633-38-2190.01H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[11]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that would necessitate detailed methodologies. The disposal procedure itself is the protocol.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_assessment Waste Assessment cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Unused or Spent This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify container Select Compatible, Sealed Waste Container classify->container labeling Label Container: 'Hazardous Waste', Full Chemical Name, Date, Contact Info, Hazards container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage segregate Segregate from Incompatible Materials storage->segregate ehs_contact Contact EHS for Waste Pickup segregate->ehs_contact documentation Complete Required Disposal Forms ehs_contact->documentation end End: Proper Disposal by EHS documentation->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-fluoro-2H,3H-furo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 6-fluoro-2H,3H-furo[2,3-b]pyridine

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the safety information for structurally similar compounds, including fluorinated pyridines and furo-pyridines. A comprehensive, compound-specific risk assessment is imperative before handling this chemical.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.

Potential Hazards

Based on analogous compounds, this compound may present the following hazards:

  • Flammability: May be a flammable liquid and vapor.[1][2][3]

  • Acute Toxicity: Harmful if swallowed or inhaled.[1]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation.[1][4]

  • Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for various handling scenarios.

Scenario Eyes/Face Skin Respiratory
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Safety glasses with side shieldsNitrile or neoprene gloves, lab coatNot generally required if handled in a certified fume hood
High-Volume Handling or Potential for Splashing Chemical safety goggles or face shieldChemical-resistant gloves (neoprene or butyl rubber), chemically resistant apron or suitAir-purifying respirator with organic vapor cartridges
Emergency (e.g., spill cleanup) Face shield and chemical safety gogglesHeavy-duty, chemical-resistant gloves, chemically resistant suitSelf-contained breathing apparatus (SCBA)
Operational Plan: Safe Handling Procedures
  • Engineering Controls:

    • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5]

    • Ensure safety shower and eyewash stations are readily accessible and have been recently tested.

  • Personal Protective Equipment (PPE):

    • Wear appropriate PPE as outlined in the table above.

    • Inspect gloves for any signs of degradation or puncture before use.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

    • Use spark-proof tools and avoid sources of ignition such as open flames, hot surfaces, and static discharge.[1][2]

    • Keep containers tightly closed when not in use.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

    • Keep containers tightly sealed to prevent leakage and evaporation.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all liquid and solid waste in designated, properly labeled, and sealed containers.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][6]

    • Waste pyridine and its derivatives may be disposed of via rotary kiln or liquid injection incineration.[6]

Emergency Procedures
  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

  • Spills: Evacuate the area. Wear appropriate PPE as outlined for emergencies. Contain the spill using inert absorbent material. Collect the absorbed material into a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation & Handling cluster_storage Storage cluster_disposal Waste & Disposal cluster_emergency Emergency Response A Conduct Risk Assessment B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in Fume Hood B->C D Handle with Care (Avoid Inhalation/Contact) C->D E Store in Cool, Dry, Well-Ventilated Area D->E After Use G Collect Waste in Labeled, Sealed Container D->G Generate Waste F Keep Container Tightly Sealed E->F H Dispose as Hazardous Waste G->H I Spill K Evacuate & Ventilate I->K J Exposure M Administer First Aid J->M L Contain & Clean Up with Proper PPE K->L N Seek Medical Attention M->N

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.